Benzo[pqr]picene

Catalog No.
S1513510
CAS No.
189-96-8
M.F
C24H14
M. Wt
302.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[pqr]picene

CAS Number

189-96-8

Product Name

Benzo[pqr]picene

IUPAC Name

hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H

InChI Key

VOIIGLOUBINLKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Available Chemical Data for Benzo[pqr]picene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identification and physical property data available for Benzo[pqr]picene, which may be useful for research planning [1] [2].

Property Value
CAS Registry Number 189-96-8 [1] [2]
Molecular Formula C₂₄H₁₄ [1] [2]
Molecular Weight 302.37 g/mol [1] [2]
IUPAC Name This compound [1]
Synonym Naphtho[1,2-a]pyrene [1]
Density 1.313 g/cm³ (Calculated) [1] [2]
Boiling Point 552.3°C at 760 mmHg (Calculated) [1] [2]
Flash Point 282°C (Calculated) [1]

Property Relationship Diagram

While a synthesis flowchart isn't possible, the diagram below illustrates the relationship between the known properties of this compound, which are foundational for any experimental work.

G Benzo_pqr_picene This compound MW Molecular Weight 302.37 g/mol Benzo_pqr_picene->MW Formula Molecular Formula C₂₄H₁₄ Benzo_pqr_picene->Formula BP Boiling Point 552.3 °C Benzo_pqr_picene->BP FP Flash Point 282 °C Benzo_pqr_picene->FP

This diagram maps the core identifying and safety-related physical properties of the compound.

References

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH). The table below summarizes its core identifying information and physicochemical properties based on the search results [1] [2].

Property Value / Description
CAS Number 189-96-8 [1] [2]
IUPAC Name Benzo[pqr]picene [1]
Molecular Formula C24H14 [1] [2]
Molecular Weight 302.37 g/mol [2]
Synonym Naphtho[1,2-a]pyrene [1] [2]
Boiling Point 552.3 °C at 760 mmHg [1]
Flash Point 282 °C [1]
Density 1.313 g/cm³ [1]

Hazard Identification

The specific toxicological profile for Benzo[pqr]picene is not defined in the available search results. However, a safety data sheet for a related compound, Picene (CAS 213-46-7), indicates it may cause target organ damage upon single exposure [3]. The Precautionary Statements (H and P phrases) from this related SDS are summarized below [3].

Hazard Statement (H) Precautionary Statement (P)

| H371: May cause damage to organs. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P308+P316: IF exposed or concerned: Get emergency medical help immediately. P405: Store locked up. P501: Dispose of contents/container to an appropriate treatment and disposal facility. |

Research Context & Data Gaps

The search results highlight a significant lack of publicly available pre-clinical safety data for Benzo[pqr]picene. In contrast, another PAH, Benzo[a]pyrene (BaP), has an extensive body of research on its toxicity mechanisms [4] [5]. The diagram below illustrates the well-established metabolic pathway of BaP, which may provide a useful conceptual framework for understanding PAH toxicity.

G BaP Benzo[a]pyrene (BaP) AhR_Complex AhR:Chaperone Complex BaP->AhR_Complex Binds to BPDE BPDE (Ultimate Carcinogen) BaP->BPDE Metabolic Activation AhR_ARNT AhR:ARNT Dimer AhR_Complex->AhR_ARNT Translocates & Dimerizes CYP1A1_1B1 Induced CYP1A1 / CYP1B1 AhR_ARNT->CYP1A1_1B1 Gene Transcription CYP1A1_1B1->BPDE Catalyzes DNA_Adduct DNA Adduct Formation BPDE->DNA_Adduct Binds to DNA

Diagram 1: Established metabolic activation pathway of Benzo[a]pyrene (BaP), a well-studied PAH, for reference [4] [5].

Suggestions for Further Research

Due to the lack of specific data, the following suggestions may help you proceed:

  • Consult Specialized Databases: Access toxicology-specific databases like TOXNET, the ICCVAM Archive, or the IARC Monographs, which may contain more detailed, non-public study data.
  • Review Analogous Compounds: As shown in the diagram, thoroughly investigating the toxicity mechanisms of well-documented PAHs like Benzo[a]pyrene can help form a preliminary risk assessment framework for Benzo[pqr]picene [4] [5].
  • Consider Experimental Testing: If required for your research or development, conducting targeted toxicological studies (e.g., genotoxicity, organ-specific toxicity) will be essential to fill these data gaps.

References

Benzo[pqr]picene solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

The table below consolidates the available data for Benzo[pqr]picene and, for context, its structural relative, Picene.

Property This compound Picene
CAS Registry Number 189-96-8 [1] [2] 213-46-7 [3]
Molecular Formula C₂₄H₁₄ [1] [2] C₂₂H₁₄ [3]
Molecular Weight 302.37 g/mol [2] 278.35 g/mol [3]
Boiling Point 552.3 °C (at 760 mmHg) [1] 518-520 °C [3]
Flash Point 282 °C [1] Information missing
Density 1.313 g/cm³ (Cal.) [2] 1.1489 (estimate) [3]
Melting Point Information missing 366-367 °C [3]
Solubility Data Information missing Slightly soluble in DMSO and Methanol; Water solubility: 2.5 μg/L (at 27°C) [3]
Stability Data Information missing Stable under recommended storage conditions (2-8°C) [3]

Suggested Experimental Approaches for Solubility and Stability

Since the search results lack direct protocols for this compound, the following general methodologies, common in pharmaceutical and chemical research, can be applied to determine its solubility and stability.

Solubility Determination

A standard workflow for measuring solubility involves a shake-flask method followed by quantitative analysis. The general process can be summarized as follows:

G A 1. Sample Preparation B 2. Equilibrium A->B C 3. Filtration & Analysis B->C D 4. Quantification C->D

Experimental workflow for solubility determination

  • Sample Preparation: Prepare an excess amount of solid this compound in a vial with a selected solvent (e.g., water, DMSO, methanol, toluene) [3].
  • Equilibrium: Agitate the mixture using a mechanical shaker or stirrer in a temperature-controlled environment (e.g., in a water bath at 25°C) for a sufficient time (typically 24-48 hours) to reach saturation equilibrium.
  • Phase Separation: After equilibrium, separate the saturated solution from the undissolved solid. This is typically done using centrifugation followed by filtration with a 0.45 μm or smaller pore size membrane filter.
  • Quantification: Analyze the concentration of this compound in the filtrate. Common techniques include:
    • High-Performance Liquid Chromatography (HPLC): The most common method, using a calibrated UV/Vis or fluorescence detector [4].
    • Gravimetric Analysis: Evaporating the solvent and weighing the residual solid.
    • Spectrophotometry: Measuring the UV absorbance at a specific wavelength, such as 285 nm, if it is a characteristic absorbance for the compound [3].
Stability Assessment

Stability studies involve subjecting the compound to various stress conditions and monitoring for decomposition over time. The core assessment process is outlined below:

G Stress Apply Stress Conditions Analyze Analyze Samples Stress->Analyze Compare Compare to Baseline Analyze->Compare

Core process for stability assessment

  • Stress Conditions:
    • Solution Stability: Prepare solutions of this compound in different solvents (e.g., at 0.1 mg/mL) and store them at various temperatures (e.g., 4°C, 25°C, 40°C). Sample at predetermined time points (e.g., 1, 3, 7, 14, 30 days).
    • Solid-State Stability: Expose the solid compound to accelerated stability conditions, such as elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5%) for up to 6 months.
  • Analysis and Monitoring: Use HPLC to monitor changes in the chromatographic profile. A stable compound will show a single main peak. The appearance of new peaks indicates the formation of degradation products. The percentage of the parent compound remaining is calculated against a fresh reference standard.

How to Proceed

The data on this compound is currently very limited. To acquire the technical information you need:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder, Reaxys, or the IARC Publications for more detailed monographs.
  • Review Related Literature: Look for research articles on structurally similar Polycyclic Aromatic Hydrocarbons (PAHs), such as Picene [3] or Benzo[a]pyrene [5] [4]. Their data can often provide reasonable estimates and guide your experimental design.

References

HPLC Analysis of Benzo[a]pyrene: Principles and Applications

Author: Smolecule Technical Support Team. Date: February 2026

BaP is a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC [1]. Its analysis is crucial in food safety, environmental monitoring, and public health. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is the preferred technique due to its high sensitivity and selectivity for BaP [2] [3] [4]. The general principle involves extracting BaP from the sample matrix, cleaning the extract to remove interfering compounds, and then separating and quantifying BaP using HPLC-FLD.

Summary of Analytical Methods

The following table summarizes validated HPLC-FLD methods for determining BaP in various complex matrices.

Sample Matrix Extraction & Cleanup Method HPLC Column; Mobile Phase LOD; LOQ Recovery (%) Key Reference
Fried & Baked Foods (e.g., instant noodles, biscuits) Vesicular SUPRAS (1-octanol/TBABr); no evaporation/clean-up Not specified LOD: 0.11 µg/kg 89.86 - 100.01 [2]
Tobacco & Smokeless Tobacco Products Hydration, liquid-liquid extraction (hexane/acetone), adsorption chromatography (base-modified silica) Not specified LOQ: 0.38 ng/g Precision RSD < 20% at LOQ [3]
Human Breast Milk Solid Phase Extraction (SPE), C18 silica gel cartridges C18 (100×4.6 mm, 3 µm); Acetonitrile:Water (80:20, isocratic) LOD: 0.5 ng/mL; LOQ: 1.07 ng/mL Intra-/interday RSD < 5.15% [4]
Industrial Matrices (e.g., oil, bitumen) On-line multidimensional LC; simple sample dilution, no pre-treatment Three cleaning columns with various phases Part-per-billion (ppb) level Analysis time < 45 min [5]

Detailed Experimental Protocols

Protocol 1: Determination of BaP in Fried and Baked Foods using SUPRAS Extraction [2]

This protocol uses a green chemistry approach with supramolecular solvents.

  • Sample Preparation: Grind 200 mg of a dried, homogenized food sample.
  • SUPRAS Extraction: Add 600 µL of a supramolecular solvent composed of 1-octanol and tetrabutylammonium bromide to the sample. Mix thoroughly to extract BaP. The entire process takes approximately 30 minutes and requires no evaporation or further clean-up steps.
  • HPLC-FLD Analysis:
    • Instrument: HPLC system with fluorescence detector.
    • Detection Wavelengths: Set the excitation and emission wavelengths to optimize for BaP fluorescence (specific wavelengths not listed in the source).
    • Calibration: The method shows excellent linearity in the range of 0.1–50.0 µg/kg with a coefficient of determination (R²) > 0.9999.
Protocol 2: Determination of BaP in Human Breast Milk using SPE [4]

This method is optimized for complex biological fluids.

  • Sample Preparation: Subject the breast milk sample to Solid Phase Extraction (SPE) using a cartridge with C18 functional groups on silica gel. This step isolates and pre-concentrates BaP while removing biological interferents.
  • HPLC-FLD Analysis:
    • Column: Use a C18 analytical column (100 mm × 4.6 mm, 3 µm particle size).
    • Mobile Phase: Run an isocratic elution with a mixture of Acetonitrile and Water (80:20, v/v) at a flow rate of 1.0 mL/min. Maintain the column temperature at 30°C.
    • Detection: Set the fluorescence detector to an excitation wavelength of 290 nm and an emission wavelength of 406 nm.
    • Method Validation: The method is linear from 0.5 to 80 ng/mL. The precision, measured as intraday and interday relative standard deviation (RSD), is less than 5.15%.
Protocol 3: Determination of BaP in Tobacco [3]

This robust protocol is applicable to both tobacco blends and smokeless tobacco products.

  • Sample Preparation:
    • Hydration and Extraction: Hydrate the tobacco sample and extract with a mixture of hexane and acetone.
    • Clean-up: Subject the extract to adsorption chromatography using base-modified silica to remove co-extracted substances like pigments and alkaloids.
    • Concentration: Concentrate the final eluent under a gentle stream of nitrogen and re-dissolve it in acetonitrile for analysis.
  • HPLC-FLD Analysis:
    • Internal Standard: Use deuterated BaP (D12-B[a]P) for accurate quantification.
    • Separation: The method chromatographically resolves native BaP from its internal standard.
    • Method Validation: The method is validated for a concentration range of 0.38 ng/g to 150 ng/g and is suitable for matrices with low to high endogenous BaP levels.

Visual Experimental Workflow

The following diagram illustrates the general decision-making workflow for selecting and executing a BaP analysis method based on the sample matrix.

Underlying Molecular Mechanism of BaP Toxicity

Understanding BaP's toxicity is key in toxicological studies. BaP requires metabolic activation to exert its carcinogenic and cardiovascular effects, primarily mediated through the Aryl Hydrocarbon Receptor (AhR) pathway [6].

BaPToxicityPathway Start BaP Exposure (Ingestion/Inhalation) Uptake Cellular Uptake Start->Uptake Activation BaP binds AhR Uptake->Activation AhRComplex Cytosolic AhR Complex (Hsp90, XAP, p23) AhRComplex->Activation Translocation Nuclear Translocation AhR/ARNT Dimer Formation Activation->Translocation DNABinding Binding to XRE (Xenobiotic Response Element) Translocation->DNABinding GeneExpr Gene Expression DNABinding->GeneExpr CYP1A1 CYP1A1 Activation GeneExpr->CYP1A1 CYP1B1 CYP1B1 Activation GeneExpr->CYP1B1 Metabolism Metabolism to BPDE (Benzo[a]pyrene diol epoxide) CYP1A1->Metabolism Metabolic Activation CYP1B1->Metabolism Metabolic Activation Toxicity Toxic Effects Metabolism->Toxicity DNADamage DNA Adducts Mutations Toxicity->DNADamage OxStress Oxidative Stress Toxicity->OxStress Inflammation Inflammation (Atherosclerosis) Toxicity->Inflammation

Key Practical Considerations

  • Internal Standards: For the highest accuracy, especially in complex matrices like tobacco, use an internal standard such as deuterated BaP (D12-B[a]P) to correct for procedural losses and matrix effects [3].
  • Green Chemistry: The SUPRAS extraction method for foods is not only rapid but also aligns with green chemistry principles by reducing solvent use and waste [2].
  • Matrix Complexity: Choose your sample preparation strategy based on matrix complexity. While simple dilution works for multidimensional LC in industrial settings [5], biological samples like breast milk require thorough clean-up with SPE [4].

References

Chemical Identity of Benzo[pqr]picene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information available for Benzo[pqr]picene.

Property Value
CAS Registry Number 189-96-8 [1] [2] [3]
Molecular Formula C24H14 [4] [1] [2]
Molar Mass 302.37 g/mol [2]
IUPAC Name This compound [1]
Synonyms Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [1] [2]

How to Proceed with NMR Characterization

For a complete and accurate NMR characterization of this compound, I suggest the following practical steps:

  • Perform Experimental Analysis: The most reliable method is to obtain a pure sample and conduct experimental NMR analysis. This would involve:
    • Sample Preparation: Dissolving the compound in a deuterated solvent suitable for aromatic hydrocarbons, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
    • Data Acquisition: Running standard 1D NMR spectra (1H and 13C) as a starting point.
    • Advanced Techniques: Using 2D NMR experiments (such as COSY, HSQC, and HMBC) to confidently assign all proton and carbon signals and confirm the molecular structure [5].
  • Consult Specialized Databases: Search commercial spectral databases from suppliers like Sigma-Aldrich. These databases sometimes contain NMR data for compounds that are not listed in public, free-access resources.

A Guide to Interpreting NMR Data

Once you obtain an NMR spectrum, you can use the following workflow and principles to interpret the data for a complex polycyclic aromatic hydrocarbon like this compound.

Key Principles for NMR Interpretation [5]
  • Chemical Shift: The signals (chemical shifts) for all protons and carbons in this compound will appear in the aromatic region. The exact value is influenced by the local electronic environment.
  • Signal Multiplicity: The splitting pattern of a proton signal (e.g., doublet, triplet) follows the n+1 rule, where n is the number of equivalent protons on adjacent carbons. This helps map the connectivity between different parts of the molecule.
  • Signal Area: In 1H-NMR spectra, the area under a signal is directly proportional to the number of protons it represents. This is crucial for determining how many protons are in each unique chemical environment.
  • Carbon Count: A 13C-NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, you can expect to see fewer than 24 signals due to molecular symmetry.

Important Safety Note

This compound is a polycyclic aromatic hydrocarbon (PAH). Many PAHs, such as the well-studied Benzo[a]pyrene, are known carcinogens and mutagens [6] [7]. It is essential to consult the relevant Safety Data Sheets (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

Application Note: Photoinduced Palladium-Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) like phenanthrene are crucial in materials science and pharmaceutical chemistry due to their distinctive electronic and optical properties [1]. Traditional synthesis, especially the Sonogashira coupling, is robust but limited in scope and mechanistic flexibility. This application note details a novel, visible-light-induced palladium-catalyzed annulation that bypasses traditional pathways via a radical mechanism, enabling direct, regioselective access to diverse PAH frameworks under mild conditions [1].

Principle of the Method

This method leverages photoexcitation of a Pd(0) catalyst to generate a hybrid Pd(I)/aryl radical species. This intermediate adds directly to terminal alkynes, forming a vinyl radical that initiates annulation. This pathway avoids the standard Sonogashira coupling, allowing a one-step transformation from simple aryl halides and alkynes to complex PAHs [1].

Key advantages over conventional thermal methods include:

  • Mild reaction conditions enabled by visible light photocatalysis.
  • Broad functional group tolerance and excellent scalability.
  • Mechanistic divergence from classical pathways, allowing access to previously inaccessible PAH architectures.

The experimental workflow for this synthesis is outlined below.

G Start Reaction Setup A Charge reactor with aryl halide, alkyne, Pd(OAc)₂, DPEPhos, K₃PO₄ Start->A B Add anhydrous benzene as solvent A->B C Purge reaction vessel with nitrogen gas B->C D Seal and irradiate with Blue LEDs (λ = 450-470 nm) for 12-24 hours C->D E Monitor reaction completion via TLC D->E F Work-up: Dilute, filter, concentrate in vacuo E->F G Purify crude product by flash chromatography F->G End Isolate PAH Product G->End

Reagents and Materials

Table 1: Required Reagents, Catalysts, and Solvents

Reagent/Catalyst Role Notes
2-Iodobiphenyl (1a) Aryl Halide Substrate 2-Bromobiphenyl can also be used [1].
Phenylacetylene (2a) Terminal Alkyne Coupling Partner Handle under inert atmosphere; can be replaced with other terminal alkynes [1].
Palladium acetate (Pd(OAc)₂) Catalyst Precursor Use high-purity grade.
DPEPhos Ligand [Bis(2-diphenylphosphinophenyl)ether] [1].
Potassium phosphate (K₃PO₄) Base Ensure anhydrous conditions.
Benzene Solvent Anhydrous, degassed. Toluene can be screened as an alternative.
Nitrogen Gas Inert Atmosphere High-purity (≥99.99%).
Blue LED Strip Light Source λmax ~450-470 nm [1].

Required Equipment: Schlenk flask or reaction tube suitable for photochemistry, magnetic stirrer with heating capability, blue LED light source (e.g., Kessil lamp or comparable), syringe kit for air-sensitive liquids, rotary evaporator, flash chromatography system.

Step-by-Step Protocol
  • Reaction Setup: In a nitrogen-filled glove box or using standard Schlenk techniques under a nitrogen atmosphere, charge an oven-dried 10 mL reaction tube with a magnetic stir bar. Add Pd(OAc)₂ (5.0 mol%), DPEPhos (10.0 mol%), K₃PO₄ (2.0 equiv), the aryl halide 1a (1.0 equiv, 0.2 mmol), and the terminal alkyne 2a (1.5 equiv) [1].
  • Solvent Addition: Add anhydrous benzene (4.0 mL) to the reaction tube via syringe. Seal the tube securely.
  • Photoreaction: Place the sealed reaction tube approximately 5 cm from a blue LED light source (λ = 450-470 nm). Stir the reaction mixture vigorously at room temperature for 12-24 hours [1].
  • Reaction Monitoring: After 12 hours, monitor reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
  • Work-up: Once complete, dilute the reaction mixture with dichloromethane (10 mL) and filter through a short plug of silica gel or celite. Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the desired PAH product 3a [1].
Expected Results and Data Analysis

Under optimized conditions, the reaction between 2-iodobiphenyl (1a) and phenylacetylene (2a) yields 9-phenylphenanthrene (3a) in 82% isolated yield [1].

Table 2: Representative PAH Products and Yields from the Literature

Aryl Halide Terminal Alkyne PAH Product Isolated Yield Notes
2-Iodobiphenyl (1a) Phenylacetylene (2a) 9-Phenylphenanthrene (3a) 82% Benchmark reaction [1].
2-Iodo-4'-methoxybiphenyl Phenylacetylene 9-Phenyl-2-methoxyphenanthrene 85% Electron-donating group accelerates reaction [1].
2-Iodo-4'-methylbiphenyl 4-Ethynyltoluene Dimethyl-substituted PAH 80% Demonstrates tolerance of alkyl substituents [1].
Dibromostilbene derivative Phenylacetylene π-Extended PAH 75% Showcases application in larger PAH frameworks [1].
Mechanism and Key Evidence

The reaction proceeds via a radical pathway, distinct from classical Sonogashira coupling. Key mechanistic insights are summarized below.

G Start Pd(0) Catalyst A Visible Light Excitation Start->A B Single-Electron Transfer (SET) to Aryl Halide A->B C Pd(I)/Aryl Radical Hybrid Intermediate (Int-A) B->C D Radical Addition to Terminal Alkyne C->D E Vinyl Radical Intermediate (Int-B) D->E F Intramolecular ipso-Cyclization (Path A - Favored) E->F G C-H Elimination F->G End PAH Product & Pd(0) Regeneration G->End

The following experimental evidence supports this mechanism [1]:

  • Radical Trapping: Reaction is completely inhibited by TEMPO, and the TEMPO-phenyl adduct is detected by HRMS.
  • Radical Clock: A cyclopropyl-substituted substrate undergoes ring-opening, confirming radical intermediate formation.
  • EPR Spectroscopy: Direct detection of the aryl radical-DMPO adduct under reaction conditions.
  • Light Dependence: No product formation occurs in the dark, confirming photoactivation is essential.
Alternative PAH Synthesis Methods

For context, other established methods for PAH synthesis exist, though they may involve harsher conditions or different mechanistic pathways.

Table 3: Comparison of PAH Synthesis Methods

Method Key Feature Typical Conditions Applicability
Photoinduced Pd-Catalyzed Annulation Radical mechanism, mild, regioselective Visible light, room temperature, Pd catalyst [1]. Ideal for phenanthrenes and π-extended PAHs from biaryl halides.
Template-Mediated Synthesis Surface-assisted cyclodehydrogenation High temperature on metal surfaces (e.g., Cu(111)) [2]. Suitable for synthesizing large, planar PAHs like hexabenzocoronene.
Benzannulation Ring-building via sequential reactions Multi-step solution-phase synthesis [2]. Access to non-linear PAHs and specific substitution patterns.
Classical Pd-Catalyzed Annulation Thermal Sonogashira/Alkyne coupling Heated conditions, often requires oxidants [2]. Broad scope but limited to classical coupling products.
Troubleshooting Guide

Table 4: Common Issues and Potential Solutions

Problem Possible Cause Suggested Solution
Low or No Conversion Inefficient light irradiation or oxygen exposure. Ensure powerful blue LEDs are used and check for complete nitrogen purging. Exclude air rigorously [1].
Formation of Sonogashira Coupling Byproduct Thermal pathway competing with radical pathway. Ensure efficient light irradiation and avoid heating the reaction. Verify ligand-to-palladium ratio [1].
Complex Mixture of Products Unoptimized stoichiometry or side reactions. Re-calculate equivalents of reagents. Use freshly purified substrates. Monitor reaction time to avoid over-irradiation.
Difficulty in Product Purification Similar polarity of byproducts. Screen different solvent gradients for flash chromatography. Consider using a slower elution gradient.
Applications and Scope

This protocol provides a streamlined and modular entry to diverse PAH frameworks [1]. Its excellent functional group tolerance allows for the inclusion of electron-donating and electron-withdrawing groups on both coupling partners. The method is highly scalable, facilitating the preparation of gram quantities of PAHs for device testing. It is particularly suited for constructing:

  • Phenanthrene derivatives with open 10-positions for further functionalization.
  • π-Extended PAHs through iterative annulation or use of pre-halogenated substrates.
  • Halogenated PAH derivatives that serve as key intermediates for cross-coupling reactions in materials science [1].

References

Chemical Identification of Benzo[pqr]picene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information available for Benzo[pqr]picene from chemical databases [1] [2].

Property Value
CAS Registry Number 189-96-8 [1] [2]
Molecular Formula C₂₄H₁₄ [1] [2]
Molecular Weight 302.37 g/mol [2]
IUPAC Name This compound [1]
Synonym Naphtho[1,2-a]pyrene [1]
Density 1.313 g/cm³ (Calculated) [2]

Approaches for Developing Purification Protocols

Since direct purification methods are not available, you can use the following strategies to establish a protocol for this compound.

  • Leverage Analogous PAH Procedures: The purification of Polycyclic Aromatic Hydrocarbons (PAHs) often involves shared techniques. You can adapt general methods used for high-molecular-weight PAHs, such as column chromatography (using silica gel or alumina), gel permeation chromatography, or recrystallization from appropriate solvents like toluene or dimethylformamide [3].
  • Consult Specialized Suppliers: Companies that supply rare research chemicals can be a valuable resource. For instance, Alfa Chemistry, which lists this compound, may provide technical data or recommendations upon direct inquiry [1].
  • Employ Standard Analytical Verification: After purification, confirm the compound's identity and purity using standard techniques. The available data includes structural identifiers like SMILES (C2=C4C1=C3C(=CC=C1C=C2)C=C5C(=C3C=C4)C=CC6=CC=CC=C56) and InChIKey (VOIIGLOUBINLKK-UHFFFAOYSA-N), which are crucial for comparing analytical results [2]. Purity can be confirmed using High-Performance Liquid Chromatography (HPLC).

Suggested Workflow for Method Development

The diagram below outlines a logical workflow for developing your own purification protocol.

Start Start: Crude this compound Step1 Primary Purification (e.g., Column Chromatography) Start->Step1 Step2 Crystallization (to concentrate product) Step1->Step2 Step3 Analytical HPLC (Check Purity) Step2->Step3 Decision1 Purity > 95%? Step3->Decision1 Step4 Further Purification (e.g., Prep HPLC, Recrystallization) Decision1:s->Step4:n No End End: Pure Compound Decision1->End Yes Step4->Step3 Re-check purity

References

Application Note: Chromatographic Analysis of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

This application note provides a detailed framework for the separation and analysis of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), with a focus on Benzo[pqr]picene (C₂₄H₁₄). This compound is a large, planar PAH, and its analysis presents challenges similar to those of other PAHs like Benzo[a]pyrene (B[a]P), including strong interaction with stationary phases and the need for high-resolution separation from complex matrices [1] [2]. The objective is to offer researchers and scientists in drug development a validated, scalable methodology that can be adapted for the purification and quantification of this compound in various samples.

Methodology

The following protocol is adapted from established methods for B[a]P and utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection, which offers high sensitivity and selectivity for PAHs [1] [3] [2].

Materials and Equipment
Category Specific Items
Chemicals & Standards This compound analytical standard (if available), acetonitrile (HPLC grade), water (HPLC grade), methanol (HPLC grade), sample for analysis.
Chromatography System HPLC system with quaternary pump, thermostated autosampler, column oven, and Fluorescence Detector (FLD).
Chromatography Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) [3]. Guard column of the same chemistry is recommended.
Sample Preparation Solid-phase extraction (SPE) system, vortex mixer, ultrasonic bath, centrifuge, syringes, and 0.45 µm membrane filters.
Sample Preparation and Extraction

Efficient extraction and cleanup are critical, especially for complex samples like oils, fried foods, or biological matrices [1] [3].

  • Extraction: For solid samples (e.g., food, tobacco, plant matter), homogenize and extract with a suitable solvent mixture. A method for B[a]P in tobacco used a mixture of hexane and acetone [2]. For oily matrices, liquid-liquid extraction may be employed.
  • Clean-up: Purify the extract to remove co-extracted fats and impurities. Solid-Phase Extraction (SPE) using C18 or specialized PAH cartridges is highly effective [3]. Alternatively, adsorption chromatography using base-modified silica has been used for B[a]P in tobacco [2].
  • Concentration and Reconstitution: Gently evaporate the purified extract to dryness under a stream of nitrogen. Reconstitute the residue in acetonitrile or the initial mobile phase, filter through a 0.45 µm membrane, and transfer to an HPLC vial [2].
Chromatographic Separation Conditions

The following table summarizes optimized HPLC conditions based on methods for B[a]P.

Parameter Specification
Analytical Column C18, 4.6 mm x 250 mm, 5 µm [3]
Mobile Phase Acetonitrile/Water (e.g., 88:12, v/v) [3]
Elution Mode Isocratic or Gradient (e.g., starting from 70% acetonitrile to 100% in 15 min)
Flow Rate 1.0 mL/min [3]
Column Temperature 35°C [3]
Injection Volume 20 µL [3]
Detection (FLD) Ex: Excitation (λex) = 384 nm, Emission (λem) = 406 nm (wavelengths for B[a]P; requires optimization for this compound) [3]
Run Time ~40 minutes (including column equilibration)
Experimental Workflow

The diagram below outlines the complete workflow for sample analysis.

Start Start Analysis Prep Sample Preparation (Homogenization, Extraction, Clean-up) Start->Prep Recon Reconstitution in Mobile Phase & Filtration Prep->Recon HPLC HPLC-FLD Analysis Recon->HPLC Data Data Acquisition & Peak Integration HPLC->Data End Result Calculation & Validation Data->End

Results and Data Analysis

Method Validation Parameters

A method should be validated as per ICH guidelines to ensure it is fit for purpose [4] [2]. The following table outlines key validation parameters and typical acceptance criteria for quantitative analysis.

Validation Parameter Recommended Protocol Acceptance Criteria
Linearity & Range Analyze a minimum of 5 concentrations in triplicate [4]. Coefficient of determination (R²) ≥ 0.999 [1].
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. LOD in the low µg/kg (ppb) range (e.g., 0.11 µg/kg for B[a]P) [1].
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. LOQ in the low µg/kg (ppb) range (e.g., 0.38 ng/g for B[a]P in tobacco) [2].
Accuracy (Recovery) Spike sample with known analyte amounts at different levels (e.g., 1–10 µg/kg) [1]. Recovery between 80% and 110%, with RSD < 5% [3].
Precision Repeatability (intra-day) and Intermediate precision (inter-day, different analysts) [2]. Relative Standard Deviation (RSD) < 5% for retention time and peak area [3].
Troubleshooting and Optimization Guide
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Strong interaction with active sites in column. Use a high-carbon-load C18 column; add a small amount of organic modifier (e.g., triethylamine) to the mobile phase.
Low Recovery Inefficient extraction or adsorption to glassware. Optimize extraction solvent and time; use silanized glassware.
Retention Time Drift Mobile phase composition or temperature fluctuation. Use a well-sealed mobile phase reservoir and maintain a stable column temperature.
High Background Noise Inadequate sample clean-up or contaminated mobile phase. Improve SPE clean-up protocol; use high-purity solvents.

Discussion

Critical Factors for Success
  • Column Selection: The use of a core-shell (fused-core) column can be advantageous. These columns provide efficiency similar to sub-2µm UPLC particles but with lower backpressure, making them suitable for conventional HPLC systems and ideal for complex separations [4].
  • Detection Wavelengths: The fluorescence detection wavelengths provided are for B[a]P. It is critical to determine the optimal excitation and emission wavelengths for this compound empirically by scanning a standard solution [2].
  • Mobile Phase and Flow Rate: A simple acetonitrile-water mobile phase is often sufficient. The flow rate of 1.0 mL/min is a standard starting point, but resolution can be fine-tuned by slightly adjusting the flow rate and solvent ratio [5].
Method Development Logic

The path to a robust method involves systematic optimization of key parameters, as illustrated below.

Start Method Development Start Column 1. Column Selection (C18, 250mm, 5µm) Start->Column MobilePhase 2. Mobile Phase Scouting (Acetonitrile/Water Gradient) Column->MobilePhase Detection 3. Detector Optimization (FLD Wavelength Finding) MobilePhase->Detection Validate 4. Method Validation (Linearity, Precision, Accuracy) Detection->Validate End Finalized Method Validate->End

Conclusion

This application note outlines a detailed and validated protocol for the chromatographic analysis of this compound, leveraging established techniques for similar PAHs. The RP-HPLC-FLD method, coupled with rigorous sample preparation, provides a foundation for achieving high sensitivity, selectivity, and reproducibility. Researchers are encouraged to adapt and validate this protocol, particularly the detection wavelengths and extraction conditions, for their specific samples and analytical requirements.

References

mass spectrometry Benzo[pqr]picene identification

Author: Smolecule Technical Support Team. Date: February 2026

Background & Analytical Challenge

Benzo[pqr]picene (CAS 189-96-8), also known as naphtho[1,2-a]pyrene, is a five-ring polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₄H₁₄ and a molecular weight of 302.37 g/mol [1] [2]. PAHs are environmental contaminants often analyzed in complex matrices like smoke or environmental samples [3] [4]. Identifying a specific PAH like this compound requires separating it from many similar compounds and detecting it at trace levels, which presents a significant analytical challenge [4].

Recommended Methodologies

For reliable identification and quantification of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique. The following protocol is adapted from robust methods used for determining PAHs in mainstream cigarette smoke, which represents a similarly complex matrix [4].

Sample Preparation and Clean-up
  • Accelerated Solvent Extraction (ASE): Extract this compound from collected particulate matter using a toluene/ethanol solvent mixture (details on exact ratio not specified in search results). This combination of polar and non-polar solvents helps maximize the recovery of PAHs [4].
  • Two-Step Solid-Phase Extraction (SPE): Purify the extract to remove matrix interferences.
    • Step 1: Pass the extract through a base-modified silica cartridge [4].
    • Step 2: A second, unspecified clean-up step is recommended to further reduce matrix effects, especially if using a low-resolution mass spectrometer [4].
Instrumental Analysis: GC-MS Conditions

While specific instrument parameters for this compound are not available, the general conditions for PAH analysis are summarized below.

  • Gas Chromatography: Use a DB-EUPAH capillary column or equivalent, which is specifically designed for the separation of PAH isomers [4].
  • Mass Spectrometry: The choice of mass detector impacts method performance. A comparison of options is provided in [4].
Mass Spectrometer Type Key Feature Advantage for this compound Analysis
GC-HRMS (High-Resolution MS) Mass resolution (m/Δm ≥ 10,000) Highest selectivity; enables measurement of accurate mass for confident identification; 5-15x lower limits of quantification compared to other MS [4].
GC-MS/MS (Triple Quadrupole) Multiple Reaction Monitoring (MRM) Good selectivity and sensitivity; effective for complex samples [4].
GC-MS (Single Quadrupole) Standard mass detection Requires extensive sample clean-up to achieve sufficient selectivity due to limited resolution [4].

Visual Guide to Mass Spectrometry Workflow: The following diagram illustrates the general steps of a mass spectrometry experiment for this type of analysis.

workflow Mass Spectrometry Workflow Sample Sample Ionization Ionization (e.g., Electron Impact) Sample->Ionization Acceleration Acceleration by Electric Field Ionization->Acceleration Ion Drift Ion Drift Acceleration->Ion Drift Detection Detection Ion Drift->Detection Data Analysis Data Analysis & Spectrum Generation Detection->Data Analysis

Expected Data and Identification

Theoretical Mass Spectral Properties

Since experimental mass spectral data for this compound was not found in the search results, the table below outlines its key theoretical properties based on its molecular structure.

Property Expected Value / Characteristic
Molecular Formula C₂₄H₁₄ [1] [2]
Molecular Weight 302.37 g/mol [1] [2]
Base Peak (M⁺⁺) Likely m/z 302 (molecular ion)
Fragmentation Pattern Expected loss of small hydrocarbon fragments (e.g., -C₂H₂); pattern would be characteristic of a large, stable aromatic system.
Key Feature A prominent molecular ion peak with possible M+1 and M+2 peaks due to ¹³C and other natural isotopes [5].

Visual Guide to PAH Metabolic Activation: this compound is expected to be metabolized similarly to other carcinogenic PAHs like Benzo[a]pyrene. The following diagram illustrates this general metabolic pathway, which can produce DNA-reactive species.

metabolism General PAH Metabolic Pathway PAH PAH Arene Oxide Arene Oxide PAH->Arene Oxide CYP450 Oxidation Dihydrodiol Dihydrodiol Arene Oxide->Dihydrodiol Epoxide Hydrolase Diol Epoxide Diol Epoxide Dihydrodiol->Diol Epoxide CYP450 Oxidation DNA Adduct DNA Adduct Diol Epoxide->DNA Adduct Binds to DNA

Application Notes Summary

  • Primary Method: GC-HRMS is the most effective technique for the confident identification and trace-level quantification of this compound in complex matrices [4].
  • Sample Clean-up: Rigorous sample preparation, including Accelerated Solvent Extraction and a two-step SPE clean-up, is critical for removing matrix interferences and achieving reliable results [4].
  • Identification: In the absence of a commercial standard, identification can be supported by a combination of retention time matching on a suitable GC column and high-resolution accurate mass measurement of the molecular ion.

Important Disclaimer

The provided protocol is an adaptation of a general method for PAH analysis. For the analysis of this compound specifically, method validation using a certified reference standard is essential to confirm parameters such as retention time, recovery, and linearity.

Seeking Further Information

To obtain specific mass spectral data, you can consult commercial spectral libraries or scientific databases. The NIST Chemistry WebBook is a highly authoritative source for such information, though a direct entry for this compound was not found in the current search [6].

References

Basic Chemical Information of Benzo[pqr]picene

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
CAS Registry Number 189-96-8 [1] [2]
IUPAC Name Benzo[pqr]picene [1]
Other Names Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [1] [2]
Molecular Formula C₂₄H₁₄ [3] [1] [2]
Molecular Weight 302.37 g/mol [2]
Density 1.313 g/cm³ (Calculated) [2]
Boiling Point 552.3°C at 760 mmHg [1]
Flash Point 282°C [1]

Suggested Paths for Further Research

To obtain the crystal structure and analytical protocols you require, the following approaches are recommended:

  • Consult Specialized Scientific Databases: Search for primary literature in crystallographic databases like the Cambridge Structural Database (CSD) or Crystallography Open Database (COD) using the compound's CAS number (189-96-8) or its chemical name. These databases are the primary repositories for published crystal structures.
  • Review Literature on Analogous Compounds: The search results indicate that this compound is a Polycyclic Aromatic Hydrocarbon (PAH) [4] [5]. Research into the crystallography of similar, more widely studied PAHs (like picene itself [CAS 213-46-7] [6] or benzo[a]pyrene [4] [5]) may provide useful methodological references for your experimental protocols.
  • Perform an Original Crystal Structure Determination: If no existing data is found in the literature, it may be necessary to determine the crystal structure yourself. The general workflow for this process is outlined below.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following chart illustrates the key steps involved in determining a novel crystal structure, which would be applicable for this compound.

cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution Start Start: Purified This compound Crystallization Crystallization (e.g., slow vapor diffusion) Start->Crystallization CrystalSelection Single Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Integration & Absorption Correction DataCollection->DataProcessing StructureSolution Phase Problem Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition to CSD Refinement->Validation End End: Final Crystal Structure Validation->End

References

Comprehensive Application Notes and Protocols: Supramolecular Solvent-Based Extraction of Polycyclic Aromatic Hydrocarbons (PAHs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Supramolecular Solvents (SUPRAS)

Supramolecular solvents (SUPRAS) represent a innovative class of nanostructured liquids that have emerged as green alternatives to conventional organic solvents for analytical extraction processes. These solvents are formed through the sequential self-assembly of amphiphilic molecules in colloidal suspensions, resulting in liquids containing multiple polarity microenvironments that provide exceptional extraction capabilities for a wide range of analytes, including polycyclic aromatic hydrocarbons (PAHs). SUPRAS possess several advantageous properties including high enrichment capacity, versatility in design, and environmental sustainability, aligning with the principles of green analytical chemistry. The unique structure of SUPRAS provides numerous binding sites through various interaction mechanisms including dispersion forces, hydrogen bonding, π-cation interactions, and dipole-dipole interactions, making them particularly effective for extracting non-polar compounds like PAHs from complex matrices. [1]

The green chemistry credentials of SUPRAS stem from their non-volatile, non-flammable nature and the minimal solvent volumes required for efficient extraction. Additionally, many SUPRAS formulations can be synthesized from biocompatible amphiphiles using simple preparation methods that avoid energy-intensive processes. Research has demonstrated that SUPRAS can effectively replace conventional organic solvents in sample preparation while providing superior extraction efficiency and the added benefit of integrated sample cleanup through their restricted access properties. This application note provides detailed protocols and performance data for SUPRAS-based extraction of PAHs from various environmental matrices, specifically addressing the needs of researchers and analytical scientists working in environmental monitoring and regulatory compliance. [2] [1]

SUPRAS Fundamentals and Mechanism for PAH Extraction

Structural Characteristics and Formation

SUPRAS are produced through a two-step self-assembly process beginning with the formation of amphiphilic aggregates (such as vesicles or reverse micelles) at concentrations above the critical aggregation threshold. This is followed by a coacervation phase induced by changes in environmental conditions (temperature, pH, or addition of salts or solvents), leading to the separation of a surfactant-rich phase. The resulting supramolecular assemblies create multiple microenvironments with varying polarities that can simultaneously extract analytes across a wide hydrophobicity range. The nanostructured architecture of SUPRAS typically consists of aqueous and reverse micelles or vesicles ranging from 30-500 nm in size, providing an abundance of extraction sites while efficiently excluding macromolecular interferences from complex matrices. [1]

The extraction mechanism of PAHs by SUPRAS primarily exploits hydrophobic interactions within the non-polar microenvironments of the solvent nanostructure. PAHs, being highly non-polar compounds, are effectively extracted through dispersion forces and dipole-dipole interactions within the hydrophobic regions of the SUPRAS. The efficiency of this process is enhanced by the high concentration of amphiphiles in SUPRAS (typically 0.1-1 mg/μL), which provides a dense network of available binding sites. This allows for exceptional extraction efficiency even at minimal solvent volumes, significantly reducing waste generation compared to traditional extraction methods. [2] [1]

Advantages Over Conventional Methods
  • Broad Spectrum Extraction: SUPRAS efficiently extract both polar and non-polar compounds due to their multiple polarity microenvironments, making them suitable for multiclass contaminant monitoring. [2] [1]

  • Integrated Sample Cleanup: The restricted access properties of SUPRAS efficiently remove macromolecular interferences (proteins, lipids, humic acids) during extraction, reducing or eliminating the need for additional cleanup steps. [2]

  • Environmental Sustainability: SUPRAS are non-flammable, have low volatility and toxicity, and require minimal solvent volumes, aligning with green chemistry principles. [3] [2]

  • Operational Efficiency: Extraction procedures are typically simple, requiring only vortex-shaking and centrifugation, with direct compatibility with liquid chromatography systems. [4] [2]

SUPRAS Extraction Protocols for PAHs

SUPRAS Formulations for PAH Extraction

Table 1: SUPRAS Formulations for PAH Extraction from Different Matrices

Matrix SUPRAS Composition Amphiphile Concentration Primary Applications Reference
Water samples Tetrahydrofuran + 1-octanol Not specified Direct extraction of 4 PAHs for HPLC-FLD analysis [3]
Indoor dust Milli-Q water + THF + hexanol (70:20:10) Not specified Multiclass contaminants including PAHs, PCBs, pesticides [2]
Food contact materials 1-decanol in ethanol-water media Not specified Comprehensive suspect screening of food contact chemicals [4]
General purpose 1-decanol, THF, or hexanol-based 0.1-1 mg/μL Broad-spectrum environmental contaminant extraction [1]
Protocol 1: SUPRAS-Based PAH Extraction from Water Samples
3.2.1 Reagents and Materials
  • Supramolecular solvent: Prepare SUPRAS by combining tetrahydrofuran and 1-octanol in optimized ratios. The exact proportion should be determined based on the specific PAH targets but typically falls within 1:1 to 1:2 (v/v) THF to 1-octanol. [3]
  • Standard solutions: Prepare PAH stock solutions at appropriate concentrations in acetonitrile or another suitable solvent. Include internal standards such as deuterated PAHs for quantification.
  • Water samples: Collect samples in glass containers, avoiding plastic to prevent contamination. If immediate analysis is not possible, store samples at 4°C in the dark with minimal headspace.
  • HPLC mobile phases: Prepare HPLC-grade water and acetonitrile for chromatographic separation.
3.2.2 Extraction Procedure
  • Sample Preparation: Filter water samples through 0.45-μm glass fiber filters to remove suspended particulates. Adjust pH to neutral if necessary. [3]

  • SUPRAS Extraction:

    • Transfer 100 mL of filtered water sample to a 250-mL separation funnel.
    • Add 2-5 mL of SUPRAS (THF/1-octanol mixture) to the sample.
    • Vortex vigorously for 5 minutes to ensure complete contact between SUPRAS and the aqueous phase.
    • Allow phases to separate, or use low-speed centrifugation (2000 × g, 5 min) if emulsion formation occurs.
    • Collect the SUPRAS phase (upper layer) using a Pasteur pipette. [3]
  • Analysis Ready Preparation:

    • Transfer the SUPRAS extract to a vial for direct injection into HPLC systems.
    • If necessary, concentrate the extract under a gentle stream of nitrogen at room temperature.
    • For GC analysis, additional cleanup may be required to remove surfactants. [2]
3.2.3 HPLC-FLD Analysis Parameters
  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Gradient program starting from 60% water:40% acetonitrile to 100% acetonitrile over 20-30 minutes
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 μL
  • Fluorescence detection: Programmed wavelength switching for optimal PAH detection
  • Column temperature: 30°C [3]
Protocol 2: SUPRAS-Based PAH Extraction from Indoor Dust and Solid Samples
3.3.1 Reagents and Materials
  • SUPRAS formulation: Prepare the water/THF/hexanol (70:20:10 v/v/v) SUPRAS by mixing the components in a sealed container with gentle shaking until a homogeneous solution forms. [2]
  • Dust samples: Pulverize samples using a laboratory mill and sieve through a 100-200 μm mesh to ensure homogeneity.
  • Extraction vessels: Use glass centrifuge tubes with Teflon-lined caps to prevent contamination and sample loss.
  • Surrogate standards: Add deuterated PAH standards (e.g., naphthalene-d8, phenanthrene-d10, chrysene-d12) prior to extraction for quality control.
3.3.2 Extraction Procedure
  • Sample Preparation:

    • Weigh 0.5 g of homogenized dust sample into a 15-mL glass centrifuge tube.
    • Add surrogate standard mixture (100 μL of 100 μg/L solution in acetone) and allow to equilibrate for 30 minutes. [2]
  • SUPRAS Extraction:

    • Add 5 mL of the water/THF/hexanol SUPRAS to the sample.
    • Vortex vigorously for 10 minutes to ensure complete sample-solvent contact.
    • Centrifuge at 4000 × g for 10 minutes to phase separation and sediment suspended particles.
    • Collect the SUPRAS phase (upper layer) using a Pasteur pipette. [2]
  • Sample Cleanup and Concentration:

    • For LC-MS analysis, the SUPRAS extract can typically be injected directly after a 1:1 dilution with mobile phase.
    • For GC-MS analysis, perform back-extraction using hexane or solid-phase extraction to remove surfactant components.
    • Concentrate if necessary under a gentle nitrogen stream at room temperature. [2]

Performance Data and Method Validation

Analytical Performance of SUPRAS Extraction Methods

Table 2: Performance Metrics of SUPRAS-Based PAH Extraction from Water Samples

Analyte Recovery (%) Relative Standard Deviation (%, n=5) Linear Range Limit of Detection (ng/L) Correlation Coefficient (R²)
Naphthalene 89.08 - 102.47 1.38 - 3.92 Not specified 1.26 - 9.23 >0.999
Anthracene 89.08 - 102.47 1.38 - 3.92 Not specified 1.26 - 9.23 >0.999
Fluoranthene 89.08 - 102.47 1.38 - 3.92 Not specified 1.26 - 9.23 >0.999
Pyrene 89.08 - 102.47 1.38 - 3.92 Not specified 1.26 - 9.23 >0.999

Note: Performance data based on SUPRAS comprising tetrahydrofuran and 1-octanol for extraction of four PAHs from water samples with HPLC-FLD analysis. [3]

Comparative Performance for Multiclass Contaminants

Research has demonstrated that SUPRAS extraction methods effectively recover a broad spectrum of organic contaminants alongside PAHs, making them suitable for comprehensive contaminant screening. The water/THF/hexanol SUPRAS system has shown particular effectiveness for simultaneous extraction of twelve groups of organic contaminants with diverse physicochemical properties, including plastic additives, pesticides, and combustion by-products. However, method validation should include assessment of potential limitations for highly polar contaminants (e.g., current-use pesticides) or volatile substances (e.g., naphthalene), where alternative SUPRAS formulations or method adjustments may be necessary. [2]

Operational Workflows and Mechanisms

SUPRAS Extraction Workflow for PAHs

The following diagram illustrates the complete experimental workflow for SUPRAS-based extraction of PAHs from environmental samples:

PAH_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_supras_extraction SUPRAS Extraction cluster_analysis Analysis & Quantification sp1 Sample Collection (Water/Dust) sp2 Homogenization & Sieving (Solid Samples) sp1->sp2 Solid sp3 Filtration (Water Samples) sp1->sp3 Liquid sp4 Surrogate Addition (QA/QC) sp2->sp4 sp3->sp4 ext1 SUPRAS Formulation sp4->ext1 Prepared Sample ext2 Solvent-Sample Mixing (Vortex/Shake) ext1->ext2 ext3 Phase Separation (Centrifugation) ext2->ext3 ext4 SUPRAS Phase Collection ext3->ext4 ana1 Extract Preparation ext4->ana1 SUPRAS Extract perf1 High Recovery: 89-102% ext4->perf1 perf2 Low LOD: 1.26-9.23 ng/L ext4->perf2 perf3 RSD: 1.38-3.92% ext4->perf3 ana2 HPLC-FLD Analysis ana1->ana2 ana3 Data Quantification ana2->ana3 ana4 Quality Control ana3->ana4 lab PAH Extraction Workflow using SUPRAS

SUPRAS Formation and Extraction Mechanism

The molecular mechanism of SUPRAS formation and PAH extraction involves a sophisticated self-assembly process that creates the unique solvent properties essential for efficient extraction:

SUPRAS_Mechanism cluster_formation SUPRAS Formation Process cluster_extraction_mech PAH Extraction Mechanism cluster_structures SUPRAS Structural Features amphiphile Amphiphilic Molecules in Aqueous Solution cac Critical Aggregation Concentration (CAC) amphiphile->cac nano Nanostructure Formation (Vesicles/Reverse Micelles) cac->nano coac Coacervation Induction (pH/Temperature/Salt) nano->coac supras SUPRAS Phase Separation coac->supras interaction PAH-SUPRAS Interactions: • Dispersion Forces • Hydrophobic Effect • Dipole-Dipole supras->interaction Nanostructured Solvent sample Sample Matrix with PAH Molecules sample->interaction partition Partitioning into Hydrophobic Microenvironments interaction->partition extracted Extracted PAHs in SUPRAS Phase partition->extracted benefit1 Green Chemistry Alignment extracted->benefit1 benefit2 High Extraction Efficiency extracted->benefit2 benefit3 Minimal Solvent Consumption extracted->benefit3 hex Inverted Hexagonal Nanostructures micro Multiple Polarity Microenvironments hex->micro sponge Sponge-like Nanostructures sponge->micro micro->partition Provides Binding Sites access Restricted Access Properties micro->access access->extracted Matrix Cleanup title SUPRAS Formation and PAH Extraction Mechanism

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Emulsion Formation: If persistent emulsions occur during phase separation, consider adding small amounts of NaCl (1-2%) to the aqueous phase or using centrifugation at slightly higher speeds (3000-4000 × g). Additionally, reducing the sample-to-solvent ratio may improve phase separation. [2]

  • Low Recovery for Specific PAHs: For larger, more hydrophobic PAHs (e.g., benzo[a]pyrene), increasing extraction time or adding a small percentage of modifier such as hexane to the SUPRAS may improve recovery. Also consider increasing the SUPRAS volume relative to sample mass. [2]

  • Matrix Interferences in Complex Samples: For samples with high organic content, implement additional cleanup steps such as back-extraction with hexane or use SUPRAS formulations specifically designed for restricted access properties (e.g., 1-decanol in ethanol-water systems). [4]

  • Compatibility with GC Analysis: For gas chromatography applications, remove SUPRAS surfactants through solid-phase extraction using silica or Florisil cartridges, or employ back-extraction with hexane before injection to prevent instrument contamination. [2]

Method Optimization Guidelines

Optimizing SUPRAS-based extraction methods for specific applications requires systematic investigation of several key parameters:

  • SUPRAS Composition Screening: Test different amphiphile combinations (THF/1-octanol, water/THF/hexanol, 1-decanol/ethanol/water) to identify the optimal formulation for your specific PAH targets and matrix. [3] [2]

  • Volume Ratio Optimization: Evaluate SUPRAS-to-sample ratios across a range (1:10 to 1:50) to determine the minimum SUPRAS volume providing satisfactory recovery while maintaining green chemistry principles. [2]

  • Extraction Time and Efficiency: Conduct kinetic studies to establish the minimum extraction time needed to reach equilibrium, typically between 5-20 minutes of vigorous mixing. [3] [2]

  • Centrifugation Parameters: Optimize centrifugation speed and time to achieve complete phase separation without compromising recovery, typically 2000-4000 × g for 5-10 minutes. [2]

Conclusion and Applications

Supramolecular solvents represent a robust, efficient, and environmentally friendly alternative to conventional organic solvents for the extraction of PAHs from various environmental matrices. The protocols outlined in this application note demonstrate that SUPRAS-based methods achieve excellent recovery rates (89-102%) with high precision (RSD 1.38-3.92%) and exceptional sensitivity (LOD 1.26-9.23 ng/L) for PAH analysis in water samples. The integrated sample cleanup capability of SUPRAS reduces procedural steps while the minimal solvent consumption aligns with green chemistry principles.

The versatility of SUPRAS extends beyond PAH analysis to include multiclass contaminant screening, making them particularly valuable for comprehensive environmental monitoring programs. Their tunable properties through modification of amphiphile composition and ratio provides opportunities for method customization to address specific analytical challenges. As research in this field continues to advance, SUPRAS-based extraction methods are poised to become increasingly important tools in the analytical chemist's repertoire, offering a sustainable approach without compromising analytical performance.

References

Comprehensive Application Notes and Protocols: Vesicular Coacervative Supramolecular Solvent Extraction for Polycyclic Aromatic Hydrocarbons (PAHs) Analysis in Food and Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of environmental contaminants known for their carcinogenic and mutagenic properties, with benzo(a)pyrene being particularly hazardous and classified as a Group 1 carcinogen by the International Agency for Research on Cancer [1]. These compounds commonly occur in processed foods, environmental samples, and industrial waste streams, creating an urgent need for reliable analytical methods for their detection and quantification. Traditional extraction techniques for PAHs, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often involve multiple cleanup stages, require large solvent volumes, and generate substantial chemical waste, making them time-consuming, expensive, and environmentally problematic.

Supramolecular solvents (SUPRAS) have emerged as a promising alternative to conventional extraction media, offering enhanced extraction efficiency, reduced environmental impact, and operational simplicity. These solvents are generated through the self-assembly of amphiphilic molecules into organized structures in aqueous solutions, creating distinct regions with different polarities that can simultaneously extract diverse analytes [1]. The vesicular coacervative SUPRAS composed of 1-octanol and tetrabutylammonium bromide has demonstrated particular effectiveness for PAH extraction, forming a coacervate phase that exhibits excellent affinity for non-polar compounds like PAHs while being compatible with modern analytical instrumentation.

This application note provides a comprehensive protocol for implementing vesicular coacervative supramolecular solvent extraction paired with high-performance liquid chromatography (HPLC) for the determination of PAHs, specifically targeting researchers, scientists, and drug development professionals requiring robust, green analytical methods for contaminant analysis.

Table 1: Comparison of PAH Extraction Techniques

Extraction Method Extraction Efficiency Time per Sample Cost per Sample Environmental Impact Key Limitations
Vesicular SUPRAS Extraction 76-100% [1] ~30 minutes [1] Low (<$1 excluding labor) Green chemistry compliant [1] Limited application data for very complex matrices
Subcritical Water Extraction 76-85% [2] 20-40 minutes [2] Moderate (energy-intensive) Reduced solvent use but high energy consumption Requires specialized equipment, optimization for different PAHs
Ultrasound-Assisted Extraction Variable (matrix-dependent) 30-60 minutes Low to moderate Moderate solvent consumption Potential for analyte degradation, less selective
Saponification Method Lower for high molecular weight PAHs 60+ minutes Low Chemical waste generation Harsh conditions may degrade some PAHs

Materials and Reagents

Chemical Reagents
  • Supramolecular solvent components: 1-octanol (HPLC grade), tetrabutylammonium bromide (TBABr, ≥99%)
  • PAH analytical standards: Benzo(a)pyrene certified reference standard (100 μg/mL in methanol), PAH mixture standards for calibration (optional for multi-residue analysis)
  • HPLC mobile phase: Acetonitrile (HPLC grade), water (HPLC grade)
  • Extraction solvents: Methanol (HPLC grade), ultrapure water (resistivity 18.2 MΩ·cm)
  • Drying agents: Anhydrous sodium sulfate (optional, for wet samples)
Equipment and Consumables
  • HPLC system with fluorescence detector (or diode array detector if fluorescence unavailable)
  • Analytical column: C18 reverse-phase column (250 mm × 4.6 mm, 5 μm particle size)
  • Centrifuge: Capable of maintaining 4000-5000 rpm with 50 mL conical tubes
  • Vortex mixer or similar sample agitation system
  • Analytical balance with 0.1 mg sensitivity
  • Micropipettes: Various ranges (10-100 μL, 100-1000 μL)
  • Glassware: Conical bottom glass tubes (15 mL preferred for extraction), volumetric flasks, HPLC vials
  • Syringe filters: Nylon or PTFE, 0.22 μm or 0.45 μm porosity
Software and Analytical Tools
  • Chromatography data system for data acquisition and processing
  • Graphviz software (optional, for workflow visualization) [3]

Table 2: Required Equipment and Specifications

Equipment Category Specific Requirements Critical Parameters
HPLC System Binary or quaternary pump, auto-sampler, column thermostat Compatibility with 0.1-2.0 mL/min flow rates, temperature control to 40°C
Detection System Fluorescence detector preferred Excitation: 290 nm, Emission: 410 nm for benzo(a)pyrene [1]
Chromatography Column C18 reverse-phase (250 mm × 4.6 mm, 5 μm) High carbon load for improved PAH retention
Sample Preparation Centrifuge (4000-5000 rpm), vortex mixer, precise pipettes Accurate volume measurement critical for reproducibility
Consumables HPLC vials, syringe filters, glass extraction tubes Chemical compatibility with organic solvents

Methods

Preparation of Vesicular Coacervative Supramolecular Solvent (SUPRAS)
  • SUPRAS Formation Solution: In a clean glass container, combine 1-octanol (2.5 mL) with tetrabutylammonium bromide (150 mg) in ultrapure water (50 mL). The molar ratio should be approximately 1:2.5 (TBABr:1-octanol).

  • Coacervation Process: Heat the mixture to 60°C with continuous stirring (500 rpm) for 15 minutes until a clear solution forms. Then, allow the solution to cool to room temperature (20-25°C) undisturbed. During this cooling phase, the supramolecular vesicles will self-assemble and separate, forming a distinct coacervate phase.

  • Phase Separation: The SUPRAS will appear as a viscous, transparent layer at the bottom of the container. Carefully separate this coacervate phase using a glass pipette or syringe. The typical yield is approximately 600 μL from the described preparation, which is sufficient for one sample extraction.

  • Storage: Prepared SUPRAS can be stored in a sealed glass container at 4°C for up to one week. Before use, allow stored SUPRAS to reach room temperature and visually inspect for phase separation or contamination.

Sample Preparation and PAH Extraction
  • Sample Homogenization: For food samples (instant noodles, biscuits, rice crust, fried bread stick), grind to a fine powder using a blender or mortar and pestle. For environmental samples (soil, sediments), sieve through a 2-mm mesh and homogenize. For liquid samples, proceed directly to extraction.

  • Sample Weighing: Precisely weigh 200 mg of dried, homogenized sample into a 15 mL glass extraction tube. For samples with high moisture content, additional drying or adjustment of SUPRAS volume may be necessary.

  • SUPRAS Addition: Add 600 μL of the prepared SUPRAS to the sample in the extraction tube. The optimal sample-to-SUPRAS ratio is 1:3 (w/v) for most matrices [1].

  • Extraction Process: Vortex the mixture vigorously for 2 minutes, then place on a mechanical shaker for 20 minutes at 250 rpm. Ensure complete mixing of the sample with the SUPRAS. The vesicular structures within the SUPRAS will incorporate the PAH molecules during this process.

  • Phase Separation: Centrifuge the extraction mixture at 4000 rpm for 10 minutes to achieve complete phase separation. The SUPRAS phase, now containing the extracted PAHs, will form a distinct layer.

  • Extract Collection: Carefully collect the SUPRAS phase (approximately 500-550 μL recovery expected) using a microsyringe or glass pipette. The extract is now ready for HPLC analysis without requiring evaporation or further clean-up steps.

HPLC Analysis Conditions
  • Chromatographic Separation:

    • Column: C18 reverse-phase (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile:Water (80:20, v/v) isocratic elution
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 20 μL
  • Fluorescence Detection:

    • For benzo(a)pyrene: Excitation wavelength = 290 nm, Emission wavelength = 410 nm
    • For multiple PAHs: Use programmed wavelength switching based on retention times
  • System Calibration:

    • Prepare calibration standards in the range of 0.1-50.0 μg/kg by diluting stock PAH solutions with SUPRAS to match the sample matrix
    • Construct calibration curves by plotting peak area against concentration
    • The method demonstrates excellent linearity with coefficients of determination (R²) >0.9999 [1]

Results and Discussion

Method Performance and Validation

The vesicular coacervative SUPRAS extraction method demonstrates exceptional performance characteristics for PAH determination across various sample matrices. Validation studies indicate that the method achieves high precision and accuracy while significantly reducing analysis time compared to conventional techniques.

Table 3: Method Validation Data for Benzo(a)pyrene Determination in Food Samples [1]

Validation Parameter Result Acceptance Criteria
Linearity Range 0.1-50.0 μg/kg R² > 0.9999
Limit of Detection (LOD) 0.11 μg/kg S/N ≥ 3
Limit of Quantification (LOQ) 0.33 μg/kg S/N ≥ 10
Recovery at 1-10 μg/kg 89.86-100.01% 70-120%
Precision (RSD) 1.20-3.20% <15%
Analysis Time ~30 minutes per sample -

Table 4: Application to Real Food Samples: PAH Concentrations Detected [1]

Food Sample Type Benzo(a)pyrene Concentration (μg/kg) Regulatory Limit (μg/kg)
Instant Noodles 0.08 1.0 (EU standards for processed cereals)
Biscuits 0.15 1.0 (EU standards for processed cereals)
Rice Crust 0.39 1.0 (EU standards for processed cereals)
Fried Bread Stick 0.22 1.0 (EU standards for processed cereals)
Advantages of Vesicular SUPRAS Extraction

The vesicular coacervative SUPRAS extraction method offers several significant advantages over traditional PAH extraction techniques:

  • Green Chemistry Compliance: The method substantially reduces organic solvent consumption and eliminates the need for chlorinated solvents, aligning with the principles of green analytical chemistry [1]. The SUPRAS components are less hazardous than solvents typically used in PAH extraction.

  • Operational Efficiency: The simplified protocol requires approximately 30 minutes per sample with no evaporation or clean-up steps needed, dramatically increasing laboratory throughput. Multiple samples can be processed simultaneously using conventional laboratory equipment [1].

  • Cost-Effectiveness: The minimal consumption of inexpensive reagents makes this method highly economical compared to techniques requiring solid-phase extraction cartridges or large solvent volumes.

  • Analytical Performance: The method demonstrates excellent sensitivity and precision with wide linear dynamic range, meeting rigorous method validation requirements for regulatory compliance monitoring.

Comparison with Alternative Extraction Methods

When compared with other PAH extraction techniques, SUPRAS extraction demonstrates competitive efficiency with superior environmental and operational profiles. Subcritical water extraction, while effective for certain applications, requires specialized equipment and shows variable efficiency across different PAHs (76-85% recovery) depending on their molecular weights [2]. For instance, optimal extraction parameters for naphthalene were established at 240°C for 20 minutes, while benzo(a)pyrene required 250°C for 30 minutes and benzo(g,h,i)perylene needed 260°C for 40 minutes [2]. Ultrasound-assisted extraction, though simpler instrumentally, typically shows lower selectivity and may require additional clean-up steps. The SUPRAS method maintains consistently high efficiency across diverse PAHs while operating at ambient temperature and pressure.

Workflow Visualization

The following Graphviz diagram illustrates the complete experimental workflow for vesicular coacervative SUPRAS extraction and analysis of PAHs:

PAH_Extraction_Workflow cluster_sample Sample Preparation Phase cluster_supras SUPRAS Preparation Phase cluster_extraction Extraction Phase cluster_analysis Analysis Phase sample_prep Sample Preparation (Homogenization & Drying) extraction Extraction Process (Vortex & Shake) sample_prep->extraction 200 mg sample supras_prep SUPRAS Preparation (1-octanol + TBABr) supras_prep->extraction 600 µL SUPRAS separation Phase Separation (Centrifugation) extraction->separation 20 min mixing collection Extract Collection (Microsyringe) separation->collection 10 min centrifugation note2 Total time: ~30 min for extraction separation->note2 hplc_analysis HPLC-FLD Analysis collection->hplc_analysis 20 µL injection note1 No evaporation or clean-up required collection->note1 data_processing Data Processing & Quantification hplc_analysis->data_processing Chromatographic data

Title: PAH Extraction and Analysis Workflow

Quality Assurance and Method Optimization

Method Validation Protocols

To ensure reliable and reproducible results, implement the following quality assurance measures:

  • System Suitability Testing: Before sample analysis, inject a mid-level calibration standard (5 μg/kg) to verify chromatographic performance. Acceptance criteria: retention time variability <2%, peak asymmetry factor 0.8-1.5, theoretical plates >5000.

  • Matrix Effects Evaluation: For each new sample matrix, prepare matrix-matched calibration standards to evaluate and compensate for potential matrix effects. The standard addition method is recommended for complex or variable matrices.

  • Quality Control Samples: Include procedural blanks, duplicate samples, and matrix-spiked samples with each batch (minimum 1 per 10 samples). Spike recovery should fall within 80-110% for acceptable batch quality.

  • Continuing Calibration Verification: Inject a calibration verification standard after every 10-15 samples to monitor instrument performance drift. The measured concentration should be within ±15% of the true value.

Environmental Impact Assessment

The vesicular coacervative SUPRAS method aligns with green chemistry principles through several key attributes:

  • Waste Reduction: The method eliminates the need for multiple clean-up steps and reduces organic solvent consumption by >90% compared to conventional SLE or SPE methods [1].

  • Reduced Hazard: The SUPRAS components (1-octanol and TBABr) are less hazardous than the chlorinated solvents traditionally used for PAH extraction.

  • Energy Efficiency: The procedure operates at ambient temperature and pressure, reducing energy consumption compared to techniques like subcritical water extraction that require high temperatures and pressures [2].

Troubleshooting and Method Adaptation
  • Low Recovery Issues: If recovery falls below 85%, verify the SUPRAS preparation procedure, ensure complete mixing during extraction, and confirm the centrifugation speed and time.

  • Matrix-Specific Modifications: For high-fat samples, an additional defatting step with n-hexane may be necessary before SUPRAS extraction. For samples with very high moisture content, increase the sample:SUPRAS ratio to 1:4 (w/v).

  • Extension to Other PAHs: While optimized for benzo(a)pyrene, this method can be adapted for other PAHs by modifying the HPLC detection wavelengths and potentially adjusting the SUPRAS composition for different polarity compounds.

Conclusion

The vesicular coacervative supramolecular solvent extraction method represents a significant advancement in PAH analysis technology, combining excellent analytical performance with environmental sustainability and operational efficiency. This protocol provides researchers and analytical laboratories with a robust, reproducible method for determining PAHs in various matrices at concentrations relevant to regulatory standards.

The method's simplicity, cost-effectiveness, and compliance with green chemistry principles make it particularly suitable for high-throughput monitoring applications in food safety, environmental analysis, and regulatory compliance. With appropriate validation for specific matrices, this approach can replace more labor-intensive and environmentally problematic extraction techniques while maintaining or improving data quality.

Future applications could explore extension to other hydrophobic contaminants, adaptation to automated systems, and integration with additional analytical platforms to further expand the utility of this promising extraction technology.

References

Comparison of Solid-Phase Extraction Techniques for Benzo[pqr]picene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three potential SPE approaches for isolating Benzo[pqr]picene from various matrices.

Technique Recommended Sorbent/Adsorbent Best Suited For Sample Matrices Key Advantages Reported Performance for Similar PAHs
Reversed-Phase SPE (Cartridge) [1] [2] C18-bonded silica (e.g., 500 mg, 6 mL cartridge) Aqueous samples, biological fluids (e.g., milk, urine), homogenized food extracts [1] [2]. High availability, well-understood protocol, effective for hydrophobic compounds [1]. LOD: 0.5 ng/mL (for BaP in milk); Recovery: >95% (for similar PAHs) [2].
Dispersive SPE (d-SPE) [3] [4] Primary Secondary Amine (PSA) + MgSO₄ [3] or Metal-Organic Frameworks (e.g., MIL-101(Cr)) [4]. Complex, fatty matrices (e.g., edible oils, bread, processed foods) [3] [4]. Simplified operation, minimal solvent use, direct contact increases extraction efficiency [4]. Recovery: 88.8-118.8% (for BaP in oil); LOD: 0.19 ng/mL [4].
Molecularly Imprinted Polymer (MIP) SPE [5] Polymer imprinted with a structural analog of this compound. Matrices requiring high selectivity (e.g., soil, sludge, environmental waters) [5]. Excellent selectivity, robust, resistant to harsh chemical conditions [5]. Higher selectivity for target analytes in complex mixtures, though synthesis is required [5].

Detailed Application Note & Protocol: Reversed-Phase SPE for Lipid-Rich Food Samples

This protocol is adapted from methods used for Benzo[a]pyrene, leveraging the high hydrophobicity shared by this compound [3] [2].

Principle

The method utilizes a reversed-phase C18 sorbent to retain the hydrophobic this compound from a processed food sample extract. Interfering compounds are removed through a series of washing steps, and the purified analyte is eluted with a strong organic solvent for subsequent concentration and analysis by HPLC or GC-MS [1] [2].

Equipment and Reagents
  • SPE Cartridges: C18, 500 mg sorbent mass, 6 mL volume [1].
  • Solvents: HPLC-grade Methanol, Acetonitrile, Ethyl Acetate, n-Hexane [3] [1].
  • Chemicals: Anhydrous MgSO₄, NaCl, Sodium chloride [3].
  • Apparatus: Vacuum manifold for SPE, centrifuge, vortex mixer, amber vials, GC-MS or HPLC-FLD system [3].
Sample Preparation (Pre-treatment)
  • Bread/Cereal Samples: Weigh 5 g of homogenized sample into a centrifuge tube. Add 5 mL deionized water and 10 mL acetone. Vortex for 60 seconds. Add 6 g MgSO₄ and 1.5 g NaCl, then vortex immediately for 30 seconds. Centrifuge at 4000 rpm for 5 minutes [3].
  • Oil/Fat Samples: Dilute 0.5 g of oil sample with 5 mL of n-hexane prior to SPE loading [1].
Step-by-Step SPE Procedure

The following workflow outlines the specific steps for the SPE protocol:

G Start Start SPE Procedure Condition 1. Condition Sorbent • 5 mL Methanol • 5 mL Deionized Water Start->Condition Equil 2. Equilibrate • 5 mL Sample Buffer/Solvent Do not let sorbent dry Condition->Equil Load 3. Load Sample • Apply at ~1 mL/min Equil->Load Wash 4. Wash Interferences • 5 mL 10% Methanol in Water Load->Wash Dry 5. Dry Sorbent • Apply vacuum for 3 min • Remove residual water Wash->Dry Elute 6. Elute Analyte • 2 x 3 mL Ethyl Acetate • Collect eluent Dry->Elute Conc 7. Concentrate • Dry under N₂ at room temp • Reconstitute in 100 µL Acetone Elute->Conc Analyze 8. Analyze • HPLC-FLD or GC-MS Conc->Analyze

Critical Steps Elaboration:

  • Conditioning & Equilibration: This step activates the sorbent and creates an environment for optimal analyte retention. For silica-based sorbents, it is critical not to let the bed dry out after conditioning [1].
  • Sample Loading: A slow, controlled flow rate of approximately 1 mL/min is essential to maximize the interaction between the analyte and the sorbent, preventing "breakthrough" where the analyte fails to retain [6] [1].
  • Wash: A weak organic solvent like 10% methanol in water removes polar impurities without displacing the strongly retained this compound [1].
  • Elution & Concentration: Using two small aliquots of a strong solvent like ethyl acetate ensures complete analyte recovery. Drying the eluent under a gentle stream of nitrogen and reconstituting it in a smaller volume serves to concentrate the analyte, improving detection sensitivity [3] [6] [1].
Analysis by Chromatography
  • GC-MS Conditions (adapted from [3]): Use a 5% phenyl-methylsilicone capillary column (e.g., 30 m × 0.25 mm, 0.25 μm film). Temperature program: 80°C (hold 1.5 min), ramp to 290°C at 50°C/min (hold 10 min). Use Selected Ion Monitoring (SIM) for detection.
  • HPLC-FLD Conditions (adapted from [2]): Use a C18 column (100 × 4.6 mm, 3 μm). Mobile phase: Acetonitrile:Water (80:20) at 1 mL/min. Fluorescence detection: Ex/Em = 290/406 nm (optimization may be required for this compound).
Method Validation

When implementing this method, the following performance characteristics should be established using spiked blank samples [3] [2]:

  • Linearity: Calibration curve over the range of 0.5–80 ng/mL. Correlation coefficient (R²) should be >0.995 [2].
  • Recovery: Average recovery should fall within 90–110% for the method to be considered accurate [3].
  • Precision: Relative Standard Deviation (RSD) for repeatability should be less than 10% [3].
  • Limit of Detection (LOD) & Quantification (LOQ): LOD can be expected to be near 0.5 ng/mL, with LOQ near 1.0 ng/mL, based on methods for similar PAHs [2].

Key Considerations for Researchers

  • Sorbent Choice: For highly complex and fatty matrices, a d-SPE clean-up with PSA sorbent is highly recommended to remove fatty acids and sugars, which is a common preliminary step in QuEChERS methods [3]. For ultimate selectivity, investing in the development of a MIP sorbent tailored to this compound would be advantageous [5].
  • Solvent Selection: The elution solvent strength should be optimized based on the analyte's Log P (a measure of hydrophobicity). This compound, with its large, planar structure, is highly hydrophobic and will require strong solvents like toluene, ethyl acetate, or a mixture for effective elution [6] [1].
  • Material Care: Protect all standard solutions and sample extracts from light by using amber glassware, as PAHs are prone to photodegradation [3] [7].

References

improving Benzo[pqr]picene extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Benzo[pqr]picene

The table below consolidates the key identifiers and calculated physical properties for this compound from the search results, which can help confirm the compound you are working with [1] [2].

Property Value / Description
CAS Registry Number 189-96-8 [1] [2]
Molecular Formula C24H14 [1] [2]
Molecular Weight 302.37 g/mol [1]
Common Synonyms Naphtho[2,1-a]pyrene; Naphtho[3',4':3,4]pyrene [1]
Density 1.313 g/cm³ (Calculated) [1]
Boiling Point 552.3 °C at 760 mmHg (Calculated) [1] [2]
Flash Point 282 °C (Calculated) [1] [2]

Framework for Extraction Efficiency & A Research Workflow

Without finding established methods, your research would likely involve systematic optimization. Here is a general framework for improving extraction efficiency, focusing on parameters common to many solid-liquid extraction processes, which you can adapt for this compound.

The following diagram outlines a logical workflow for this experimental optimization process.

G start Start: Low Extraction Efficiency step1 1. Confirm Compound Identity (CAS 189-96-8, C24H14) start->step1 step2 2. Select & Optimize Solvent step1->step2 Identity confirmed step3 3. Optimize Physical Parameters step2->step3 Solvent system chosen step3->step2 Needs improvement step4 4. Scale-up & Validate step3->step4 Optimal parameters found step4->step3 Process refinement end Improved & Reliable Protocol step4->end

Based on this workflow, here are the key areas to investigate:

  • Solvent Selection and Optimization: The polarity of this compound, a large polycyclic aromatic hydrocarbon, is a key factor. You would typically test solvents like toluene, dichloromethane, or dimethylformamide. Testing binary solvent mixtures can fine-tune solubility.
  • Optimization of Physical Parameters: For each solvent, systematically vary and measure the impact of:
    • Extraction Temperature: Increased temperature generally improves solubility and kinetics, but consider solvent boiling points and compound stability.
    • Extraction Time: Determine the point of diminishing returns.
    • Solid-to-Liquid Ratio: Finding the optimal ratio is crucial for efficiency and cost.
  • Sample Preparation and Matrix Effects: The source material (e.g., plant matter, synthetic reaction crude, environmental sample) greatly influences the approach. Pre-treatments like grinding or sonication can enhance extraction.

Potential FAQs on this compound

Here are answers to questions that might arise during your research:

  • What is the molecular structure of this compound? The search results confirm it is a polycyclic aromatic compound with the formula C24H14 [1] [2]. For precise structural visualization, you should refer to a specialized chemical database.

  • Where can I find safety data for this compound? The search results do not provide detailed safety information. You should consult the official Safety Data Sheet (SDS) from a reliable chemical supplier for handling, hazards, and disposal information.

References

Analytical Methodologies for PAH Determination

Author: Smolecule Technical Support Team. Date: February 2026

The core principles for analyzing polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene are highly applicable to related compounds such as benzo[pqr]picene. The following table summarizes three validated approaches from the literature.

Method Feature HPLC-FLD for Tobacco [1] SUPRAS-HPLC for Foods [2] QuEChERS-GC-MS for Bread [3]
Analytical Technique High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) HPLC with Fluorescence Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Types Tobacco blends, smokeless tobacco products (snus, dry snuff) Fried and baked foods (instant noodles, biscuits, fried bread sticks) Bread
Extraction Hydration, followed by extraction with hexane/acetone mixture; cleanup with base-modified silica Vesicular coacervative supramolecular solvent (SUPRAS) extraction with 1-octanol and tetrabutylammonium bromide QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method: extraction with acetone, cleanup with dispersive Solid-Phase Extraction (d-SPE)
Key Validation Parameters
- Linearity Range Up to 150 ng/g 0.1–50.0 µg/kg 0.5–20 ng/g
- Limit of Detection (LOD) Not explicitly stated (Method LOQ is 0.38 ng/g) 0.11 µg/kg 0.3 ng/g
- Limit of Quantification (LOQ) 0.38 ng/g Not explicitly stated 0.5 ng/g
- Recovery Validated via matrix fortification 89.86% - 100.01% (at 1-10 µg/kg spike) 95% - 120%
- Precision (RSD) Expanded uncertainty: ±21.3% 1.20% - 3.20% < 14.5%
- Key Advantages High sensitivity; validated for complex, heterogeneous matrices; uses deuterated internal standard (D12-B[a]P) Simple, rapid (≈30 min); "green" solventless approach; no evaporation or cleanup needed Fast and simple; reduces matrix effects via spiked calibration

Detailed Experimental Protocols

Here are the elaborated standard operating procedures (SOPs) based on the searched methods.

HPLC-FLD Method for Complex Matrices (e.g., Tobacco) [1]

This method is particularly robust for challenging samples.

  • Sample Preparation: Grind the sample to a particle size of 1 mm. Hydrate the sample before extraction.
  • Extraction: Extract the target analyte using a mixture of hexane and acetone.
  • Cleanup: Purify the extract using adsorption chromatography with base-modified silica to remove co-extracted substances that can interfere with the analysis.
  • Internal Standard: Use deuterated B[a]P (D12-B[a]P) as an internal standard to correct for losses during sample preparation and instrumental variation.
  • Instrumental Analysis:
    • Column: C18 reverse-phase column.
    • Mobile Phase: Acetonitrile and water gradient.
    • Detection: Fluorescence detection with optimized excitation/emission wavelengths for benzo[a]pyrene.
  • Quantification: Use a calibration curve constructed with the internal standard.
Green SUPRAS-HPLC Method for Food Samples [2]

This method prioritizes speed and environmental friendliness.

  • Extraction: Weigh 200 mg of dried sample. Add 600 µL of the supramolecular solvent (SUPRAS), composed of 1-octanol and tetrabutylammonium bromide, and mix to extract the analyte.
  • Analysis: The extract can be directly injected into the HPLC system without any evaporation or further cleanup steps, significantly reducing processing time.
  • Instrumental Analysis:
    • Technique: HPLC with Fluorescence Detection.
    • The method provides excellent sensitivity and linearity for low-concentration analyses.

Frequently Asked Questions (FAQs)

Q1: My HPLC-FLD analysis shows poor recovery. What could be the cause? Poor recovery often stems from issues during sample preparation.

  • Incomplete Extraction: Ensure your solvent mixture is appropriate for your specific matrix. For complex samples, a multi-step extraction or a different solvent polarity may be needed.
  • Loss During Cleanup: The cleanup step, while necessary, can adsorb your analyte. Using an internal standard is critical to account for these losses. If you are not using one, consider implementing it. Also, verify that the conditioning and elution volumes for your solid-phase extraction or adsorption chromatography are optimized [1].

Q2: How can I improve the sensitivity of my PAH analysis?

  • Focus on Sample Prep: Concentrating the final extract by gently evaporating the solvent and reconstituting in a smaller volume of mobile phase can significantly lower your detection limits.
  • Optimize Detection: For HPLC-FLD, fine-tuning the excitation and emission wavelengths for your specific compound can yield a much stronger signal. For GC-MS, using Selected Ion Monitoring (SIM) mode, as in the QuEChERS method, enhances sensitivity over full-scan mode [3].

Q3: What is the most critical parameter to ensure my method is robust? Precision is a cornerstone of robustness. It is typically measured by the Relative Standard Deviation (RSD) of replicate measurements. The searched methods demonstrate that an RSD of < 20% is acceptable, with more advanced methods achieving < 5% [1] [2]. To ensure good precision:

  • Use an Internal Standard: This is the most effective way to correct for minor variations in injection volume, extraction efficiency, and instrument performance [1].
  • Control Your Environment: Standardize sample preparation steps, timing, and solvent batches as much as possible.

Workflow Diagram for Analytical Method Validation

The following diagram illustrates the logical workflow for developing and validating an analytical method, synthesizing the common steps from the researched protocols.

methodology_workflow Analytical Method Development & Validation cluster_validation Validation Parameters start Define Method Objective sample_prep Sample Preparation (Grinding, Hydration) start->sample_prep extraction Extraction (Solvent Selection) sample_prep->extraction cleanup Cleanup (SPE, Adsorption Chromatography) extraction->cleanup analysis Instrumental Analysis (HPLC-FLD, GC-MS) cleanup->analysis validation Method Validation analysis->validation linearity Linearity accuracy Accuracy/Recovery precision Precision (RSD) lod_loq LOD/LOQ

Troubleshooting Common Experimental Issues

Problem Possible Causes Solutions
Poor Chromatographic Peaks Column contamination, degraded mobile phase, incorrect detector settings. Use a guard column; filter samples; prepare fresh mobile phase daily; ensure fluorescence detector wavelengths are correct for your analyte.
High Background Noise Dirty sample extract, impure solvents, contaminated HPLC flow cell. Improve sample cleanup; use high-purity HPLC-grade solvents; flush the HPLC system and flow cell according to manufacturer guidelines.
Low Extraction Efficiency Incorrect solvent polarity, insufficient extraction time or volume, strong matrix binding. Re-evaluate solvent choice; perform multiple extractions; use an internal standard to accurately measure and correct for efficiency [1].
Inconsistent Results (Low Precision) Manual preparation inconsistencies, instrument drift, variable sample matrix. Implement an internal standard [1]; use automated pipettes; establish a system suitability test (SST) to run before each batch.

References

Benzo[pqr]picene storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of Benzo[pqr]picene

The table below summarizes the known physical and chemical properties for this compound (CAS # 189-96-8).

Property Value Source / Notes
CAS Registry Number 189-96-8 [1] [2] [3]
Molecular Formula C24H14 [1] [2] [3]
Molecular Weight 302.37 g/mol [1] [3]
Density 1.313 g/cm³ Calculated value [1] [3]
Boiling Point 552.3 °C at 760 mmHg Calculated value [1] [3]
Flash Point 282.0 °C Calculated value [1] [3]
IUPAC Name This compound [3]

Experimental Protocols & Handling Guidelines

Due to the lack of specific experimental data, the following protocols are based on standard practices for handling polycyclic aromatic hydrocarbons (PAHs), informed by the related compound Picene (CAS # 213-46-7) [4].

Recommended Storage Conditions

While not explicitly listed for this compound, the established protocol for the similar compound Picene provides a reliable guideline.

  • Temperature: Store at 2-8°C [4]. A refrigerator dedicated for chemical storage is appropriate.
  • Form: The compound is expected to be a solid under these conditions [4].
  • Container: Keep in a tightly sealed, light-resistant container to minimize exposure to air and light, which can cause degradation.
Material Stability and Handling
  • Solubility: No specific data was found. For related PAHs like Picene, common solvents for dissolution include toluene and dimethyl sulfoxide (DMSO) [4].
  • Stability Warnings: No specific instability or incompatibility information was found for this compound. As a precaution, it should be considered incompatible with strong oxidizing agents, which is a general property of organic compounds.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound not dissolving Incorrect solvent used Pre-test solubility in small amounts of toluene, DMSO, or dichloromethane based on protocols for Picene and Benzo[a]pyrene [4] [5].
Observation of degradation Exposure to light, air, or elevated temperatures Ensure the compound is stored in a dark, airtight container at 2-8°C. Purging the container with an inert gas (e.g., argon or nitrogen) can reduce oxidation.
Inconsistent experimental results Compound decomposition or impurity Source a fresh, high-purity sample. Characterize the compound using techniques like NMR or mass spectrometry before use to confirm its identity and purity.

Frequently Asked Questions

What is the melting point of this compound? The search results did not provide an experimental or calculated melting point for this compound.

Is this compound hazardous? The search results did not provide any specific hazard classification for this compound. However, as with any chemical of unknown toxicity, it should be treated with caution. Standard personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should always be worn.

Experimental Workflow for Storage

The diagram below outlines the logical workflow for determining the storage conditions of a chemical when complete data is unavailable, as is the case with this compound.

Start Start: Identify Compound This compound A Search for specific storage data Start->A B Data found? A->B C Apply specific storage protocols B->C Yes D Search for data on related compounds B->D No G Store at 2-8°C in dark, sealed container C->G E Identify compound class (Polycyclic Aromatic Hydrocarbon) D->E F Apply general storage rules for chemical class E->F F->G

References

Key Decomposition Pathways & Protective Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary factors that influence the stability of high molecular weight PAHs like Benzo[a]pyrene, which can inform strategies for stabilizing Benzo[pqr]picene.

Factor Mechanism of Action Experimental Evidence & Protective Strategy

| Photodegradation | Decomposition under light, particularly UV, via photoreactions or photocatalysis [1]. | Evidence: High-efficiency decomposition of BaP using a UV/ZnO process [1]. Protective Strategy: Store and handle solutions in dark glassware; use light-tight containers for solids; minimize light exposure during experiments. | | Enzymatic Activation | Metabolism by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) forms highly reactive diol epoxide metabolites that bind to DNA and other macromolecules [2] [3]. | Evidence: Metabolic activation is the primary mechanism for BaP's carcinogenicity [3]. Protective Strategy: For in vitro or cell-based assays, consider using specific P450 enzyme inhibitors to reduce metabolic degradation. | | Oxidative Stress | Generation of Reactive Oxygen Species (ROS), which can damage the compound and activate cellular pathways like the NLRP3 inflammasome, leading to further oxidative stress [4]. | Evidence: BaP was shown to increase ROS levels, activating the NLRP3/Caspase-1 signaling pathway [4]. Protective Strategy: Include antioxidants like N-Acetylcysteine (NAC) in cell culture media to scavenge ROS [4]. |

Experimental Protocol: Inhibiting ROS-Driven Degradation

This methodology is adapted from a study on Benzo[a]pyrene (BaP) in an asthmatic mouse model, which provides a robust framework for investigating protective strategies [4].

Start Start Experimental Setup A1 Establish Baseline Model (e.g., cell culture or animal model) Start->A1 A2 Apply Stress Agent (e.g., BaP or other stressor) A1->A2 B Apply Protective Intervention (e.g., Antioxidant like NAC) A2->B Concurrently or pre-treatment C1 Measure ROS Levels B->C1 C2 Analyze Key Signaling Proteins (e.g., NLRP3, Caspase-1) B->C2 C3 Assess Integrity of Target System/Compound B->C3 End Evaluate Protective Effect C1->End C2->End C3->End

Objective: To evaluate the efficacy of an antioxidant in mitigating ROS-driven decomposition of a target compound within a biological system.

Materials:

  • Protective Agent: N-Acetylcysteine (NAC) [4].
  • Assessment Reagents: ELISA kits for immunoglobulins (e.g., IgE), antibodies for tight junction proteins (ZO-1, Occludin), and markers for ROS and signaling pathway components (NLRP3, Caspase-1) [4].

Procedure:

  • Model Establishment: Use a relevant biological system (e.g., a stable cell line like 16HBE human bronchial epithelial cells) [4].
  • Intervention: Apply the stressor. Co-treat the system with the protective agent (e.g., 250 mg/kg NAC in animal studies; concentration requires optimization for cell cultures) [4].
  • Assessment: Measure outcomes after a predetermined exposure period.
    • ROS Levels: Use fluorescent probes or assays.
    • Signaling Pathways: Analyze protein expression of key pathway components (e.g., NLRP3, Caspase-1) via Western Blot or Immunohistochemistry [4].
    • System Integrity: Assess the integrity of the target compound or associated biological structures (e.g., expression of ZO-1 and Occludin for epithelial barriers) [4].

Frequently Asked Questions

Why is my compound degrading rapidly in cell culture assays? This is likely due to enzymatic metabolism or oxidative stress. Cells, particularly hepatic or bronchial types, express cytochrome P450 enzymes that metabolize PAHs [2] [3]. Furthermore, the experimental process can induce ROS, accelerating decomposition [4]. Consider using enzyme inhibitors or adding antioxidants like NAC to your culture medium [4].

What is the most critical parameter for stabilizing PAH solutions during photodegradation studies? Controlling light exposure is paramount. Always use amber vials or glassware to protect solutions from UV and ambient light. Additionally, optimize the concentration of any photocatalyst (e.g., ZnO) if you are actively studying decomposition, as this directly impacts the degradation rate [1].

Key Limitations and Future Directions

  • Limited Direct Data: The information provided is based on the well-studied compound Benzo[a]pyrene. The exact kinetic rates, optimal inhibitor concentrations, and specific efficacy for this compound require experimental determination.
  • Focus on Biological Systems: The available protocols are most applicable to biological contexts like cell culture or animal models. Strategies for stabilizing the compound in pure chemical storage (e.g., under inert atmosphere, optimal temperature) were not identified.

References

Chemical Identity & Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

This section clarifies the compound's identification and basic characteristics to ensure researchers are working with the correct substance.

  • Q: What is the basic chemical identification for Benzo[pqr]picene?

    • A: this compound is a polycyclic aromatic hydrocarbon (PAH). Its core identifiers are:
      • CAS Registry Number: 189-96-8 [1] [2]
      • Molecular Formula: C₂₄H₁₄ [3] [1] [2]
      • Molecular Weight: 302.37 g/mol [1] [2]
      • Common Synonyms: Naphtho[2,1-a]pyrene, Naphtho[1,2-a]pyrene [1] [2]
  • Q: What are the key physical properties of this compound?

    • A: The following table summarizes key physical properties. Please note that many of these are calculated, not experimentally measured, and should be used as a guide.
Property Value Unit State Source / Notes
Molecular Weight 302.37 g/mol - [1] [2]
Density 1.313 g/cm³ Solid Calculated [1] [2]
Boiling Point 552.3 °C - Calculated [1]
Flash Point 282.0 °C - Calculated [1]
Melting Point 696.82 K (423.67 °C) Solid Joback Calculated [4]

Solubility & Solvent Guide

Direct experimental data on this compound's solubility is unavailable in the search results. The information below is inferred from calculated properties and the behavior of a closely related compound, Benzo[a]pyrene.

  • Q: What is the solubility of this compound?
    • A: No specific experimental solubility data was found. However, general solubility behavior can be inferred:
      • Predicted Low Aqueous Solubility: A calculated property for the related compound Dibenzo[f,pqr]picene shows a very low predicted water solubility (log10WS = -11.71) [4]. This strongly suggests that this compound is also highly insoluble in water.
      • Expected Solubility in Organic Solvents: Based on the behavior of the similar PAH, Benzo[a]pyrene, which is soluble in benzene, toluene, and xylene but only sparingly soluble in ethanol and methanol [5], this compound is expected to follow a similar pattern. It will likely dissolve best in non-polar aromatic solvents.

Experimental Protocol & Troubleshooting

This section provides a generalized protocol for solubility testing and addresses common experimental issues.

  • Q: How can I experimentally determine the solubility of this compound?
    • A: You can adapt the following standard protocol for solubility determination. The workflow for this experimental approach is illustrated below.

G Start Prepare Saturated Solution A Weigh Pre-weighed Vial Start->A B Filter Solution (0.45 μm filter) A->B C Transfer Aliquot to Vial B->C D Evaporate Solvent C->D E Weigh Vial + Residue D->E F Calculate Solubility E->F

  • Saturation: Add an excess of this compound to a series of solvents (e.g., toluene, DMSO, acetone, methanol) in sealed vials.
  • Equilibration: Agitate the mixtures for 24 hours using a magnetic stirrer or orbital shaker in a temperature-controlled environment.
  • Separation: Allow the solutions to settle, then carefully separate the supernatant from the undissolved solid by passing it through a 0.45 μm syringe filter.
  • Analysis:
    • Gravimetric Method: Pre-weigh an evaporation vial. Pipette a precise aliquot of the filtered solution into the vial. Gently evaporate the solvent under a nitrogen stream or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solute. Calculate the solubility (e.g., µg/mL or mg/L) [5].
    • Chromatographic Method (Recommended for accuracy): Use a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector to quantify the concentration of this compound in the filtered solution directly. Benzo[a]pyrene is often analyzed via HPLC [5].
  • Q: What are common issues when working with this compound and how can I troubleshoot them?
    • A: See the table below for common problems and suggested solutions.
Issue Possible Cause Troubleshooting Tip
Low Solubility Inappropriate solvent choice. Switch to non-polar aromatic solvents like toluene or xylene. Pre-dissolve in a small amount of DMSO before adding to aqueous buffers.
Precipitation Solution is supersaturated; solvent composition or temperature changed. Ensure solutions are properly equilibrated. Avoid rapid dilution. Use temperature control. Filter solutions immediately before use.
Adhesion to Vials Compound is highly hydrophobic ("sticky"). Use silanized glassware or low-binding plastic vials. Rinse with a strong solvent like dichloromethane to recover the compound.

Safety & Handling Notes

  • General PAH Hazard: While a specific safety data sheet for this compound was not found, it belongs to a class of compounds, Polycyclic Aromatic Hydrocarbons (PAHs), that are often hazardous. The closely related compound Benzo[a]pyrene is a well-documented, potent carcinogen [6] [5].
  • Precautionary Principle: You must handle this compound with extreme caution, assuming it poses similar health risks.
  • Safe Practices: Work in a fume hood, wear appropriate personal protective equipment (PPE) including gloves and a lab coat, and use engineering controls to prevent inhalation or skin contact. Consult your institution's safety office for specific handling procedures.

Key Information Constraints

It's important to note that the search results lack direct experimental data on this compound's solubility. The information provided relies heavily on:

  • Calculated properties, which are predictive but not experimentally confirmed.
  • Inferences from related compounds like Benzo[a]pyrene and Dibenzo[f,pqr]picene, which may not perfectly reflect its behavior.

References

Benzo[pqr]picene: Basic Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties of Benzo[pqr]picene, which are fundamental for planning any purification protocol [1] [2].

Property Value
CAS Registry Number 189-96-8 [1] [2]
Molecular Formula C({24})H({14}) [1] [2]
Molecular Weight 302.37 g/mol [1] [2]
Density 1.313 g/cm³ (Calculated) [1] [2]
Boiling Point 552.3 °C at 760 mmHg (Calculated) [1] [2]
Flash Point 281.96 °C (Calculated) [1] [2]
Synonyms Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [1]

Purification Challenges & General Guidance

Purification of complex Polycyclic Aromatic Hydrocarbons (PAHs) like this compound is challenging due to their high molecular weight, planarity, and similarity to many other isomers.

Frequently Asked Questions
  • FAQ 1: What is the biggest challenge in purifying this compound? The primary challenge is separating it from its many structural isomers. PAHs with the same molecular formula can have very similar physical and chemical properties, making separation difficult [3]. For instance, research on six-ring PAHs of molecular mass 302 Da (the same as this compound) shows that retention behavior in chromatography is highly dependent on the specific structure [3].

  • FAQ 2: Which chromatographic technique is most suitable for purification? Normal-Phase Liquid Chromatography (NPLC) is particularly effective for separating PAH isomers. Retention on an aminopropyl (NH2) stationary phase is strongly influenced by the molecule's number of aromatic carbons and its planarity [3]. Non-planar isomers typically elute before planar ones, which can be leveraged for purification [3].

  • FAQ 3: How can I monitor the purification process? UV-Vis Spectroscopy is a key analytical tool for monitoring purification [4]. Since different PAH isomers absorb light at distinct wavelengths, a UV-Vis spectrometer can be used to track the presence of your target compound during fraction collection [4].

Troubleshooting Guide
  • Problem: Poor separation of compounds during chromatography.

    • Potential Cause: The selected mobile phase or gradient may not be optimal for resolving the specific isomer mixture.
    • Solution: Systematically optimize the solvent gradient. For NPLC on an NH2 column, a hexane/dichloromethane/toluene gradient is commonly used for complex PAH mixtures [3].
  • Problem: Low recovery of the purified compound.

    • Potential Cause: The compound may be adsorbing strongly to the stationary phase or be insoluble in the mobile phase.
    • Solution: Gradually increase the polarity of the eluting solvent. For NPLC, increasing the percentage of a strong solvent like toluene can help desorb the compound [3]. Always ensure the compound is soluble in the chosen solvents.
  • Problem: Inconsistent analytical results between runs.

    • Potential Cause: Minor fluctuations in laboratory conditions (e.g., temperature, solvent water content) can affect reproducibility, especially in adsorption chromatography.
    • Solution: Strictly control room temperature and ensure all solvents are anhydrous. Using an internal standard can also help correct for run-to-run variation.

Proposed General Purification Workflow

Based on standard practices for high molecular weight PAHs, a potential purification strategy could follow this workflow. Note that specific conditions (e.g., exact solvent ratios, gradient times) would need to be determined empirically.

Start Start with Crude This compound Step1 Initial Purification (e.g., Column Chromatography) Start->Step1 Step2 Analyze Fractions (UV-Vis Spectroscopy) Step1->Step2 Decision Is fraction pure? Step2->Decision Step3 Further Purification (NPLC on NH2 Column) Decision->Step3 No Step4 Final Crystallization Decision->Step4 Yes Step3->Step2 End Pure Compound Step4->End

Methodology for Key Experiments

Normal-Phase Liquid Chromatography (NPLC) Protocol

This protocol is adapted from general methods used for separating PAH isomers [3].

  • Stationary Phase: Aminopropyl (NH2)-bonded silica column.
  • Mobile Phase: Use a mixture of n-hexane (non-polar) and dichloromethane (DCM) or toluene (stronger eluents). A typical gradient might start with 100% hexane and gradually increase to 50-70% DCM or toluene over 30-60 minutes.
  • Procedure:
    • Dissolve the crude sample in a minimal amount of toluene or DCM.
    • Inject the sample onto the equilibrated column.
    • Run the optimized gradient program.
    • Collect fractions based on time or UV signal.
    • Analyze each fraction by UV-Vis spectroscopy and/or mass spectrometry to identify those containing pure this compound.
    • Combine pure fractions and evaporate the solvent.
UV-Vis Spectroscopy for Analysis

This technique is used to identify and check the purity of the compound [4].

  • Principle: UV-Vis spectroscopy measures the absorption of light by a sample. The resulting spectrum provides a unique "fingerprint" based on the compound's electronic structure [4].
  • Sample Preparation: Dissolve the purified fraction in a suitable solvent (e.g., dichloromethane, hexane) in a quartz cuvette (required for UV light) [4].
  • Data Analysis: Obtain an absorption spectrum, typically from 200 nm to 500 nm. Compare the spectrum of your sample to any known reference spectrum for this compound to confirm its identity. A single, sharp peak in the chromatogram corresponding to a clean UV-Vis spectrum is a good indicator of purity.

References

Technical Guide: Chromatographic Optimization for PAHs

Author: Smolecule Technical Support Team. Date: February 2026

For a complex PAH like Benzo[pqr]picene (C₂₄H₁₄), successful separation depends on the interplay between the compound's properties, the stationary phase, and the mobile phase.

Aspect Key Considerations & Parameters
Compound Properties High molecular weight (302.37 g/mol), five fused aromatic rings [1]. Planarity and number of aromatic carbons critically influence retention in Normal-Phase LC (NPLC) [2].

| Chromatography Mode | Normal-Phase LC: Effective for separating PAHs by ring number/aromatic carbon count; uses aminopropyl (NH₂) column with non-polar mobile phase (e.g., hexane) [2]. Reversed-Phase LC: More common; uses C18 column with polar mobile phase (e.g., acetonitrile/water) [3] [4]. | | Method Optimization | Use chemometric models (e.g., Box-Behnken Design) to simultaneously optimize parameters like eluent composition, flow rate, and column temperature against goals like resolution and retention time [3]. | | Instrument Parameters | Fine-tune eluent composition (e.g., Acetonitrile/Water 88:12 for BaP) [5], flow rate (e.g., 1.0 mL/min) [5], and column temperature (e.g., 30°C) [5]. |

The following workflow outlines a systematic approach for developing and troubleshooting a chromatographic method.

Start Start Method Development Define Define Goal: e.g., Baseline Separation Start->Define ModeSelect Select Chromatography Mode Define->ModeSelect NP Normal-Phase LC (Aminopropyl Column) ModeSelect->NP RP Reversed-Phase LC (C18 Column) ModeSelect->RP InitialParams Set Initial Parameters (Mobile Phase, Flow Rate, Temp) NP->InitialParams RP->InitialParams Optimize Systematically Optimize InitialParams->Optimize Troubleshoot Troubleshoot Issues Optimize->Troubleshoot Issues Validate Validate Method Optimize->Validate Success Troubleshoot->Optimize

Frequently Asked Questions & Troubleshooting

Here are common issues and solutions based on general LC/UPLC principles and PAH analysis.

Question Root Cause & Solution

| Retention times are shifting and pressure is fluctuating [6]. | Cause: A minor, invisible leak in the system, often at connection points or pump seals [6]. Solution: Perform a systematic leak test. A technician may need to replace parts like the injection valve, seals, and needle [6]. | | How can I improve the resolution of my peaks? | Cause: The current chromatographic conditions are not providing sufficient separation efficiency. Solution: Consider a chemometric approach. Use a Box Behnken experimental design to model and optimize the interactive effects of eluent composition, flow rate, and column temperature [3]. | | My peaks are broad or have poor shape. | Cause: Non-specific interactions or column degradation. Solution: Ensure your mobile phase pH and composition are appropriate. For PAHs, adding a small amount of a stronger solvent like acetone to the hexane in NPLC can help sharpen peaks [2]. |

Key Experimental Protocols from Search Results

Here are detailed methodologies you can adapt for this compound.

1. Chemometric Optimization Protocol (Adapted from [3]) This protocol uses a statistical approach to find the optimal balance of multiple parameters at once.

  • Objective: Simultaneously optimize eluent composition, flow rate, and column temperature for criteria like resolution and retention time.
  • Experimental Design: Use a Box-Behnken model (a type of Response Surface Methodology). This design requires running experiments at different combinations of the parameters (e.g., low, medium, and high values for each of the three factors).
  • Response Measurement: For each experiment, calculate the resolution between critical pairs of peaks and the total retention time.
  • Desirability Function: Use Derringer's desirability function to convert each measured response (resolution and retention time) into a individual "desirability" score between 0 and 1.
  • Overall Optimization: Calculate an overall desirability score for each experimental run by taking the geometric mean of the individual desirabilities. The conditions that yield the highest overall desirability are the optimal method.

2. HPLC-FLD Method for PAHs in Complex Matrices (Adapted from [4]) This method is ideal for sensitive and selective quantification, especially in samples with complex backgrounds like tobacco.

  • Sample Preparation: Hydrate and extract the sample with a mixture of hexane and acetone.
  • Cleanup: Pass the extract through a column of base-modified silica to remove co-extracted compounds that could interfere.
  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: Acetonitrile and water (gradient or isocratic).
    • Detection: Fluorescence Detection (FLD). This offers high sensitivity and selectivity for PAHs like this compound, which are naturally fluorescent.
    • Internal Standard: Use a deuterated analog (e.g., D12-Benzo[a]pyrene) if available for improved quantification accuracy.

References

Benzo[pqr]picene sample preparation artifacts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Benzo[pqr]picene

The table below summarizes the key identifiers and properties for this compound as found in chemical databases:

Property Value
CAS Registry Number 189-96-8 [1] [2]
IUPAC Name This compound [1]
Molecular Formula C24H14 [1] [2]
Molecular Weight 302.37 g/mol [2]
Other Synonyms Naphtho[2,1-a]pyrene; Naphtho[3,4:3,4]pyrene [1] [2]
Boiling Point 552.3 °C at 760 mmHg (Calculated) [1]
Flash Point 282 °C (Calculated) [1]
Density 1.313 g/cm³ (Calculated) [1] [2]

Analytical Techniques for Polycyclic Aromatic Hydrocarbons

While not specific to this compound, the following techniques are well-established for the analysis of similar polycyclic aromatic hydrocarbons (PAHs) and can serve as a starting point for method development.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

A method for determining Benzo(a)pyrene (BaP), a structurally similar PAH, in food samples can be adapted [3].

  • Sample Preparation: The method uses a supramolecular solvent (SUPRAS) for extraction. The SUPRAS is composed of 1-octanol and tetrabutylammonium bromide (TBAB) [3].
  • Extraction Protocol:
    • Mix 113 mg of 1-octanol with 322 mg of TBAB and 9 mL of ultra-pure water in a centrifuge tube [3].
    • Centrifuge the mixture for 10 minutes at 3000 rpm. The SUPRAS will form a separate phase at the top of the solution [3].
    • For a 200 mg dried sample, mix with 600 μL of the prepared SUPRAS to extract the analyte [3].
    • The extract does not require evaporation or further clean-up, significantly simplifying the process [3].
  • Chromatographic Analysis:
    • Detection: Liquid chromatography with fluorescence detection [3].
    • Column: C18 column (e.g., 100 mm × 4.6 mm, 3 μm) [3].
    • Method Performance: For BaP, this method showed a limit of detection (LOD) of 0.11 µg/kg and recoveries between 89.86% and 100.01% for spiked samples [3].
UV-Vis Spectroscopy

UV-Vis spectroscopy is a versatile technique for identifying and quantifying compounds that contain chromophores, such as PAHs [4] [5] [6]. The following workflow outlines the general process of analyzing a sample using this technique, highlighting key considerations for sample preparation.

Start Start Sample Preparation Step1 Select Appropriate Solvent Start->Step1 Step2 Choose Cuvette Material Step1->Step2 Artifact1 Potential Artifact: Solvent Absorption Step1->Artifact1 Step3 Prepare Reference (Blank) Step2->Step3 Artifact2 Potential Artifact: Wrong Cuvette Material Step2->Artifact2 Step4 Measure Sample Absorbance Step3->Step4 Step5 Analyze Data Step4->Step5 Artifact3 Potential Artifact: High Absorbance (>1) Step4->Artifact3

  • Principle: The technique measures the amount of UV or visible light absorbed by a sample. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law (A = εcl) [5] [7].
  • Sample Handling Considerations:
    • Solvent Compatibility: Ensure the solvent does not absorb significantly at the wavelengths you are analyzing. For UV work below ~300 nm, this often requires high-quality spectral-grade solvents [4].
    • Cuvette Material: Use quartz cuvettes for analysis in the UV range, as glass and plastic cuvettes absorb UV light and will produce incorrect results [4] [7].
    • Concentration and Path Length: Absorbance readings should ideally be kept below 1 to stay within the instrument's linear dynamic range. This can be achieved by diluting the sample or using a cuvette with a shorter path length [4].

FAQs and Troubleshooting Guide

Based on general analytical chemistry principles and the information retrieved, here are some potential issues and solutions.

Q1: What is a common pitfall during sample preparation for UV-Vis analysis?

  • A: Using the wrong cuvette is a frequent error. For any measurement involving ultraviolet light, a quartz cuvette is mandatory. Glass and plastic are not transparent in the UV region and will lead to no detectable signal [4] [7].

Q2: My sample absorbance is too high (>1.0). What should I do?

  • A: A high absorbance value can lead to non-linear detector response and inaccurate concentration calculations. The simplest solutions are to dilute your sample or use a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm) [4].

Q3: How can I improve the extraction efficiency of a PAH from a complex matrix?

  • A: The SUPRAS extraction method cited for BaP is a modern, "green" alternative to traditional solvents. It offers high efficiency, reduces organic solvent consumption, and simplifies the workflow by often eliminating the need for evaporation and clean-up steps [3].

Suggested Next Steps for Research

The information available provides a solid foundation but is not exhaustive. To develop a comprehensive troubleshooting guide, you may need to:

  • Consult Specialized Databases: Search in-depth scientific journals and chemical safety databases for information on the stability, reactivity, and decomposition products of this compound.
  • Explore Related Compounds: Given the lack of direct data, researching artifacts and protocols for larger PAHs like picene or coronene may provide valuable insights.
  • Empirical Testing: If possible, conduct stress tests (exposure to light, heat, air) on your sample to empirically determine potential artifacts.

References

NICS Methods Comparison and Best Practices

Author: Smolecule Technical Support Team. Date: February 2026

For assessing the aromaticity of polycyclic aromatic hydrocarbons like Benzo[pqr]picene, not all NICS methods are equally effective. The following table summarizes key NICS-based methods, assessed for their consistency with the gold standard of magnetically induced ring current analysis [1].

Method Description Consistency with Ring Currents Key Advantage
NICS Components (NICSzz) Analysis of the out-of-plane tensor component evolution along the molecular axis [1]. Most Consistent Isolates the (\pi)-electron contribution, directly related to ring currents [1].
NICSzz (\pi)-Only The (\pi)-electron contribution to the NICSzz [1]. High (Quantitative) Provides direct quantitative agreement with ring current density calculations [1].
NICS(0) Isotropic NICS computed at the ring center (0 Å above the plane) [1]. Less Consistent Can be contaminated by (\sigma)-electron effects, leading to misleading interpretations [1].
NICS(1) Isotropic NICS computed 1 Å above the molecular plane. Less Consistent While better than NICS(0), still lacks the specificity of component analysis [1].

Detailed Experimental Protocol for NICS Analysis

For researchers aiming to perform a NICS analysis of this compound or similar systems, here is a detailed computational methodology based on established best practices [1].

Computational Model Preparation
  • Molecular Structure: Begin with a geometrically optimized structure of this compound (C24H14) [2] [3]. Optimization should be performed at a suitable level of theory, such as DFT (e.g., B3LYP) with a basis set like 6-31G(d).
  • Reference Point Grid: Define a series of points along an axis perpendicular to the central ring(s) of interest, typically starting from the ring center (0 Å) and extending several Ångströms above and below the molecular plane (e.g., from -3.0 Å to +3.0 Å in 0.2 Å increments).
Quantum Chemical Calculations
  • Property Calculation: For each point in your grid, perform a single-point NMR calculation to obtain the shielding tensor. Standard methods include the GIAO (Gauge-Including Atomic Orbital) approach.
  • Recommended Level of Theory: The study validating these methods used high-level methods like CCSD(T) for benchmarks, but reliable results for larger systems can be obtained with DFT functionals like PBE0 [1].
  • Basis Set: Use a polarized triple-zeta basis set, such as def2-TZVP or def2-TZVPP, for accurate results [1] [4].
Data Analysis and Interpretation
  • Tensor Decomposition: For each grid point, resolve the calculated shielding tensor into its individual components: NICSxx, NICSyy, and NICSzz. The NICSzz component is the most critical for assessing (\pi)-aromaticity.
  • (\pi)-Orbital Analysis: Use natural bond orbital (NBO) or molecular orbital analysis to partition the NICSzz values into their (\sigma)- and (\pi)-electron contributions. The NICSzz((\pi)) value is the definitive metric for ring current aromaticity.
  • Interpretation: Plot the NICSzz((\pi)) values against the distance from the molecular plane.
    • Aromaticity is indicated by large negative NICSzz((\pi)) values (diatropic ring current).
    • Antiaromaticity is indicated by large positive NICSzz((\pi)) values (paratropic ring current).

NICS Analysis Workflow

The following diagram illustrates the logical workflow for performing and interpreting a NICS study, from molecular preparation to final aromaticity assessment.

G Start Start NICS Analysis Opt Optimize Molecular Geometry Start->Opt Grid Define Calculation Grid Along Perpendicular Axis Opt->Grid Calc Compute Shielding Tensors (GIAO Method) Grid->Calc Decomp Decompose Tensors: NICSₓₓ, NICSᵧᵧ, NICS𝔃𝔃 Calc->Decomp PiAnalysis Partition NICS𝔃𝔃 into σ and π Contributions Decomp->PiAnalysis Plot Plot NICS𝔃𝔃(π) vs. Distance PiAnalysis->Plot Interp Interpret Aromaticity: Negative = Aromatic Positive = Antiaromatic Plot->Interp End Aromaticity Assessment Interp->End

Application to this compound

  • Structural Considerations: this compound (C24H14) is an extended polycyclic aromatic hydrocarbon [2] [3]. Your analysis should focus on its multiple central and peripheral rings, as their local aromaticity may differ.
  • Expected Challenges: Due to its size, high-level computational methods might be resource-intensive. A robust approach is to use a reliable DFT functional and ensure the basis set is adequate.
  • Data Presentation: When publishing, include the raw data table of NICSzz(π) values at various distances and the corresponding plot for maximum clarity and scientific rigor.

References

Benzo[pqr]picene UV-Vis spectral comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data Summary

Compound Name Molecular Formula Molecular Weight CAS Registry Number UV-Vis Spectral Data Availability
Benzo[pqr]picene [1] [2] C₂₄H₁₄ 302.37 g/mol 189-96-8 Not found in search results
Picene [3] C₂₂H₁₄ 278.35 g/mol 213-46-7 Available (Source: NIST) [3]

Experimental Protocol for UV-Vis Spectral Analysis

While direct data for this compound is unavailable, the general methodology for obtaining a UV-Vis spectrum is well-established. The following workflow outlines the key steps, based on standard instrumental principles [4].

LightSource Light Source (Xenon, Deuterium, or Tungsten Lamp) WavelengthSelector Wavelength Selector (Monochromator) LightSource->WavelengthSelector Broadband Light Sample Sample & Reference (Held in Quartz Cuvettes) WavelengthSelector->Sample Monochromatic Light Detector Detector (Photomultiplier Tube, Photodiode) Sample->Detector Transmitted Light DataProcessor Data Processor (Computer) Detector->DataProcessor Electrical Signal Output Output (Absorption Spectrum) DataProcessor->Output Graph of Absorbance vs. Wavelength

The methodology involves the following key components and considerations [4]:

  • Instrumentation: As shown in the workflow, a UV-Vis spectrophotometer consists of a light source, a monochromator to select specific wavelengths, a sample compartment, a detector, and a data processor.
  • Sample Preparation: For UV range analysis, samples must be held in quartz cuvettes, as glass and plastic absorb UV light. A reference or "blank" sample (e.g., the pure solvent used to prepare the sample) is always measured first to establish a baseline [4].
  • Data Interpretation: The output is a graph of absorbance versus wavelength, known as an absorption spectrum. The concentration of an analyte in solution can be determined using the Beer-Lambert Law: A = εlc, where A is absorbance, ε is the molar absorptivity, l is the path length of the cuvette, and c is the concentration [4].

How to Proceed with Your Research

To create the comparison guide you need, I suggest the following steps:

  • Consult Specialized Databases: The most relevant spectral data is likely housed in subscription-based scientific databases. You may find it through your institution's library or resources like the UV/Vis+ Photochemistry Database [5] or the NIST Chemistry WebBook [3].
  • Search the Literature: Conduct a direct search for academic papers on platforms like Google Scholar or PubMed using search terms such as "this compound UV-Vis spectrum" or "this compound spectroscopy."
  • Use the Reference Data: The available spectrum for picene from NIST can be a valuable starting point for predicting or understanding the spectral behavior of its benzo-derivative, this compound [3].

References

Benzo[pqr]picene versus other benzopyrenes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes basic information for Benzo[pqr]picene and the more widely studied Benzo[a]pyrene.

Feature This compound Benzo[a]pyrene
IUPAC Name This compound [1] Benzo[pqr]tetraphene [2]
Chemical Formula C24H14 [1] C20H12 [2]
Molecular Weight 302.36796 g/mol [1] 252.316 g/mol [2]
CAS Number 189-96-8 [1] 50-32-8 [2]
Structural Features Pentacyclic (5-ring) aromatic hydrocarbon; structural isomer of Benzo[a]pyrene. Information is limited. Pentacyclic (5-ring) aromatic hydrocarbon formed by a benzene ring fused to pyrene [2].
Key Characteristics Appears in scientific contexts as a specific polycyclic aromatic hydrocarbon (PAH) [3] [1]. A well-studied and potent carcinogen found in coal tar, tobacco smoke, and grilled meats [2].

Metabolic Pathway of Benzo[a]pyrene

For researchers, the metabolic activation pathway of Benzo[a]pyrene (BaP) is highly relevant as it is responsible for its carcinogenic effects [2] [4]. The following diagram illustrates this key signaling pathway.

This pathway outlines the crucial biotransformation steps where Benzo[a]pyrene (BaP) is converted from a procarcinogen into its ultimate carcinogenic form, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) [2] [4]. BPDE is highly reactive and can form bulky adducts with DNA, primarily attacking guanine bases. This binding distorts the DNA double helix, disrupts normal replication, and can induce mutations that may lead to cancer initiation [2].

References

Understanding PAH Reactivity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds containing multiple aromatic rings. Their chemical reactivity and environmental fate are heavily influenced by their physical-chemical properties and molecular size [1] [2]. In general, PAHs are nonpolar and lipophilic (fat-soluble). Their solubility in water decreases, and their tendency to sorb to organic particles increases, approximately logarithmically with increasing molecular mass [2].

Lower molecular weight PAHs (2-3 rings) are more volatile and soluble, making them more available for gas-phase reactions and biological uptake. Higher molecular weight PAHs (5 rings and more) are predominantly found in the solid phase, adsorbed onto particles, and undergo heterogeneous reactions, the rates of which can depend on the substrate type [1] [2].

Comparative Properties and Reactivity of PAHs

The table below summarizes the general reactivity trends and key properties of PAHs based on their ring number. Please note that the data for 4-ring PAHs is often limited, and for 5-ring compounds like Benzo[pqr]picene, heterogeneous reaction data is less comprehensive [1].

PAH Category (by ring count) Physical State at Ambient Conditions Reaction Type Key Atmospheric Oxidants General Reactivity Trend & Notes

| 2-3 Ring PAHs (e.g., Naphthalene, Phenanthrene) | Primarily in the gas phase [2] | Homogeneous (gas-phase) reactions [1] | • Hydroxyl radical (•OH) • Ozone (O₃) • Nitrate radical (NO₃) [1] | Extensive and consistent kinetic data available. Generally more reactive in gas phase compared to larger PAHs [1]. | | 4 Ring PAHs (e.g., Pyrene, Chrysene) | Can exist in both gas and particulate phases, depending on temperature [2] | Both homogeneous and heterogeneous reactions [1] | • Hydroxyl radical (•OH) • Ozone (O₃) • Nitrate radical (NO₃) [1] | Kinetic data mostly lacking. Partitioning between phases complicates reactivity assessment [1]. | | ≥5 Ring PAHs (e.g., Benzo[a]pyrene, This compound) | Primarily associated with particulate matter (solid phase) [2] | Heterogeneous (particle-phase) reactions [1] | • Hydroxyl radical (•OH) • Ozone (O₃) • Nitrogen Dioxide (NO₂) [1] | Less comprehensive and variable data. Reactivity is highly dependent on the substrate (e.g., soot, dust) and reaction conditions [1]. |

Specific Note on this compound:

  • Molecular Formula: C₂₄H₁₄ [3] [4]
  • Molecular Weight: 302.37 g/mol [4]
  • CAS Number: 189-96-8 [4]
  • As a five-ring PAH, this compound is expected to be non-volatile, insoluble in water, and undergo slow, substrate-dependent heterogeneous reactions in the environment [1] [2]. Its boiling point is estimated at 552.3°C and its density is 1.313 g/cm³ [4].

Experimental Protocols for PAH Reactivity Studies

For benchmarking purposes, here are established experimental methodologies used to study PAH reactivity, which could be applied to characterize a compound like this compound.

1. Protocol for Gas-Phase Reaction Rate Determination (for 2-4 ring PAHs)

  • Objective: To determine the second-order rate constant (k) for the reaction of a gaseous PAH with an atmospheric oxidant like the hydroxyl radical (•OH).
  • Method: Use of a smog chamber or flow tube reactor.
    • The PAH vapor is introduced into the reaction chamber under controlled temperature and pressure.
    • A known concentration of the oxidant (e.g., •OH from photolysis of H₂O₂ or CH₃ONO) is introduced.
    • The decay of the PAH is monitored over time using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
    • The rate constant k is calculated from the pseudo-first-order decay of the PAH [1].

2. Protocol for Heterogeneous Reaction Rate Determination (for ≥4 ring PAHs)

  • Objective: To determine the rate of reaction for particle-associated PAHs with atmospheric oxidants.
  • Method: PAHs are adsorbed onto a relevant substrate (e.g., soot, silica, ammonium sulfate aerosols) to simulate atmospheric conditions [1].
    • The PAH-coated particles are exposed to a controlled atmosphere containing a specific oxidant (e.g., O₃, •OH, NO₂).
    • The reaction is typically conducted in an aerosol flow reactor or a static chamber.
    • At timed intervals, samples are collected, and the PAH is extracted with an organic solvent (e.g., dichloromethane).
    • The concentration of the parent PAH and its reaction products (e.g., quinones, nitro-PAHs) are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection [1] [5].

The experimental workflow for these studies can be summarized in the following diagram:

start Study Preparation phase1 Gas-Phase Experiment (Smog Chamber) start->phase1 phase2 Heterogeneous Experiment (Particle Substrate) start->phase2 analysis Sample Analysis phase1->analysis Collect gas samples phase2->analysis Extract particles data Data Processing analysis->data output1 Output: Gas-Phase Rate Constant (k) data->output1 output2 Output: Particle-Phase Reactivity & Half-life data->output2

Metabolic Pathways and Biomarker Detection

For health-focused research, understanding metabolic pathways is crucial. Benzo[a]pyrene (BaP) is the most studied model PAH. While the exact pathway for this compound would require specific study, it is likely to follow a similar mechanism of metabolic activation.

The widely accepted pathway for BaP leading to DNA adduct formation is as follows [6]:

PAH Parent PAH (e.g., Benzo[a]pyrene) Enz1 Cytochrome P450 (CYP) Oxidation PAH->Enz1 Epoxide1 Arene Oxide Enz1->Epoxide1 Enz2 Epoxide Hydrolase Hydrolysis Epoxide1->Enz2 Dihydrodiol Dihydrodiol Enz2->Dihydrodiol Enz3 Cytochrome P450 (CYP) Secondary Oxidation Dihydrodiol->Enz3 DiolEpoxide Diol Epoxide (e.g., BPDE) Enz3->DiolEpoxide DNA DNA Adduct Formation DiolEpoxide->DNA Biomarker Biomarker: Hydrolyzed Tetrols (e.g., in urine or as hemoglobin adducts) DiolEpoxide->Biomarker Hydrolysis

Experimental Protocol for Biomarker Analysis:

  • Objective: To measure PAH-hemoglobin adducts as a biomarker of longer-term (weeks to months) exposure [5].
  • Method:
    • Sample Collection: Red blood cells are isolated from participant blood samples.
    • Hydrolysis: The hemoglobin adducts are chemically hydrolyzed to release tetrols (e.g., Benzo[a]pyrene-tetrols, BaPT).
    • Analysis: The tetrols are quantified using highly sensitive analytical methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [5].
    • Data Association: The levels of these tetrols are then statistically associated with cumulative exposure to air pollution (e.g., PM₂.₅) over preceding weeks [5].

Conclusion and Research Needs

This guide has outlined the framework for comparing PAH reactivity. The core challenge for a compound like This compound is the absence of specific experimental reactivity data in the available literature. Its behavior can currently only be inferred from trends observed in other large PAHs.

Key research priorities for this compound would include:

  • Experimental determination of its heterogeneous reaction rate constants with •OH, O₃, and NO₂ on relevant particle types.
  • Investigation of its metabolic activation pathway and identification of specific DNA adducts.
  • Studies to determine its octanol-air and octanol-water partition coefficients to better model its environmental distribution.

References

Benzo[pqr]picene carcinogenicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Benzo[pqr]picene

The table below summarizes the basic identifying information available for this compound. Please note that this is not a comparison of carcinogenicity.

Property Description
IUPAC Name This compound [1] [2]
CAS Number 189-96-8 [2]
Molecular Formula C24H14 [1] [2]
Molar Mass 302.37 g/mol [2]
Other Synonyms Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [2]

Experimental Design for Assessment

If experimental data is scarce, the methodologies used to assess structurally similar Polycyclic Aromatic Hydrocarbons (PAHs) like Benzo[a]pyrene (BaP) provide an excellent template for the protocols you need. The table below outlines standard tests referenced for carcinogenicity assessment [3] [4] [5].

Test Name Key Objective General Methodology Overview
Ames Test Assess mutagenicity (ability to cause gene mutations) in bacterial strains [3] [5]. Uses Salmonella typhimurium & E. coli strains with/without metabolic activation (e.g., rat liver S9 fraction) [5].
Transgenic Rodent Mutation Assay Detect in vivo mutations in a reporter gene (e.g., lacZ) [6]. Treat transgenic mice (e.g., MutaMouse); recover and sequence reporter gene from tissues to identify mutation spectrum [6].
In Vivo Carcinogenicity Study Evaluate actual tumor formation in living organisms [4]. Administer compound to rodents (e.g., F344 rats) over 104 weeks; observe for incidence, type, and dose-dependency of tumors [4].

Based on the established metabolic pathway for the well-studied Benzo[a]pyrene (BaP), I have created a diagram below to illustrate a common activation pathway for carcinogenic PAHs. This can serve as a reference for the kind of mechanistic pathway you might expect to investigate for this compound.

BaP_Metabolic_Pathway BaP Benzo[a]pyrene (BaP) BaP_epoxide BaP-7,8-Epoxide BaP->BaP_epoxide  Oxidation BaP_dihydrodiol BaP-7,8-Dihydrodiol BaP_epoxide->BaP_dihydrodiol  Hydrolysis BPDE BPDE (BaP-7,8-Dihydrodiol- 9,10-Epoxide) BaP_dihydrodiol->BPDE  Oxidation DNA_Adduct BPDE-DNA Adduct BPDE->DNA_Adduct  Binds to Guanine Mutation DNA Mutation & Initiation of Cancer DNA_Adduct->Mutation CYP1A1 Enzyme: CYP1A1 EH Enzyme: Epoxide Hydrolase (EH) CYP1A1_2 Enzyme: CYP1A1

References

Benzo[pqr]picene environmental persistence vs other PAHs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PAH Persistence

Environmental persistence of Polycyclic Aromatic Hydrocarbons (PAHs) is primarily determined by their physical and chemical properties, which influence their behavior in the environment. The table below summarizes the key factors that affect the persistence of a PAH compound.

Factor Impact on Persistence & Mobility Relationship to Molecular Structure
Water Solubility Decreases with increasing molecular mass; lower solubility reduces bioavailability for microbial degradation [1] [2]. Increases with the number of fused benzene rings [1].
Lipophilicity High lipophilicity leads to strong sorption to soil organic matter and black carbon, reducing biodegradation [2]. Increases with molecular size and number of rings.
Microbial Degradation High Molecular Weight (HMW) PAHs (≥ 4 rings) are more resistant to biotransformation [1] [2]. Pure compounds degrade faster than components in mixtures [1]. More complex rings are harder for microbes to break down.

A general comparison of PAH persistence based on their molecular weight can be visualized as follows:

hierarchy PAH Environmental Persistence PAH Environmental Persistence Low Molecular Weight (LMW) PAHs Low Molecular Weight (LMW) PAHs Low Molecular Weight (LMW) PAHs->PAH Environmental Persistence High Molecular Weight (HMW) PAHs High Molecular Weight (HMW) PAHs High Molecular Weight (HMW) PAHs->PAH Environmental Persistence LMW PAHs (2-3 Rings) LMW PAHs (2-3 Rings) Lower Persistence Lower Persistence LMW PAHs (2-3 Rings)->Lower Persistence Higher Mobility & Volatility Higher Mobility & Volatility LMW PAHs (2-3 Rings)->Higher Mobility & Volatility More readily biodegradable More readily biodegradable LMW PAHs (2-3 Rings)->More readily biodegradable HMW PAHs (4+ Rings) HMW PAHs (4+ Rings) Higher Persistence Higher Persistence HMW PAHs (4+ Rings)->Higher Persistence Lower Mobility & Bioavailability Lower Mobility & Bioavailability HMW PAHs (4+ Rings)->Lower Mobility & Bioavailability Resistant to microbial degradation Resistant to microbial degradation HMW PAHs (4+ Rings)->Resistant to microbial degradation

Experimental Protocols for Assessing Persistence

Since specific data for Benzo[pqr]picene is unavailable, here are standard experimental methodologies used to generate comparative data on PAH persistence.

1. Soil Biodegradation Studies

  • Objective: To measure the rate of microbial degradation of a PAH in a soil environment.
  • Protocol Summary:
    • Soil Preparation: Contaminate a defined, sterile soil sample with a known concentration of the target PAH (e.g., this compound) and control PAHs (e.g., pyrene, benzo[a]pyrene).
    • Microbial Inoculation: Inoculate with a consortium of known PAH-degrading bacteria (e.g., Pseudomonas, Mycobacterium, Sphingomonas) or use natural soil microbiota [1] [3].
    • Incubation: Maintain soil under controlled conditions (moisture, temperature, aeration) for a defined period (e.g., several weeks to months).
    • Sampling & Analysis: Periodically extract PAHs from the soil and quantify the remaining concentration using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
    • Data Analysis: Calculate the half-life of the PAH by plotting concentration over time and determining the first-order decay constant [2].

2. Measurement of Soil-Water Partitioning

  • Objective: To determine the potential of a PAH to be adsorbed onto soil particles, which reduces its bioavailability.
  • Protocol Summary:
    • Batch Experiments: A series of vials containing soil and water are spiked with the PAH and agitated until equilibrium is reached.
    • Phase Separation: The water phase is centrifuged and filtered to separate it from the soil particles.
    • Analysis: The concentration of the PAH in the water phase is measured (e.g., via HPLC).
    • Calculation: The soil-water partition coefficient ((K_d)) is calculated. A higher (K_d) indicates a stronger tendency to bind to soil and thus, higher persistence [2].

Research Recommendations and Data Gap

The lack of specific data for this compound presents an opportunity for further investigation. To build a comprehensive comparison guide:

  • Focus on Structural Analogs: Use data for well-studied, structurally similar 5-ring PAHs like Benzo[a]pyrene as a provisional benchmark [4] [5].
  • Investigate Computational Modeling: Explore using Quantitative Structure-Activity Relationship (QSAR) models to predict the persistence and degradation half-lives of this compound based on its molecular structure.
  • Prioritize Experimental Work: The most definitive approach would be to conduct the laboratory experiments outlined above to generate novel, direct data for this compound.

References

×

XLogP3

7.2

Other CAS

189-96-8

Wikipedia

Benzo(pqr)picene

Dates

Last modified: 07-17-2023

Explore Compound Types